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6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline Documentation Hub

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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling and ADME Characterization of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline: A Technical Guide

Executive Summary The compound 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS: 2131782-63-1) represents a highly lipophilic, halogenated quinoline scaffold frequently utilized in the development of novel ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS: 2131782-63-1) represents a highly lipophilic, halogenated quinoline scaffold frequently utilized in the development of novel kinase inhibitors and anti-infective agents[1]. Evaluating the pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of such a scaffold requires a rigorous, mechanistically driven approach. This whitepaper provides a comprehensive technical guide to the preclinical PK profiling of this compound, detailing the causality behind experimental designs, self-validating protocols, and predictive metabolic pathways.

Part 1: Physicochemical Drivers of Absorption (A)

The absorption profile of a molecule is fundamentally dictated by its physicochemical properties. For 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline, the molecular weight (376.2 g/mol ) falls well within the Lipinski Rule of Five, suggesting viability for oral administration[1]. However, its high lipophilicity (XLogP3 = 5.2) and low Topological Polar Surface Area (TPSA = 31.4 Ų) present a classic drug development paradox: excellent passive membrane permeability offset by poor aqueous solubility[1].

Table 1: Physicochemical & In Vitro ADME Parameters
ParameterValueMechanistic Implication
Molecular Weight 376.2 g/mol Favorable for oral absorption; low steric hindrance for transcellular transport.
XLogP3 5.2High lipophilicity drives extensive tissue distribution but severely limits aqueous dissolution.
TPSA 31.4 ŲExcellent passive permeability; low polar surface area minimizes desolvation energy requirements.
H-Bond Donors / Acceptors 0 / 4Absence of H-bond donors further enhances lipophilicity and membrane crossing efficiency.
Protocol: Caco-2 Permeability Assay (Modified for Highly Lipophilic Compounds)

Standard Caco-2 assays often underestimate the permeability of highly lipophilic compounds (logP > 4) due to non-specific binding to the plastic transwell apparatus and a lack of sink conditions in the receiver chamber[2]. To counteract this, the protocol must be modified.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (5×10⁵ cells/well) and culture for 21 days to ensure full differentiation and tight junction formation (TEER > 600 Ohms/cm²)[2],[3].

  • Dosing Solution Preparation: Dissolve the compound in 100% DMSO, then dilute into HBSS buffer (pH 7.4) to a final concentration of 10 µM (final DMSO concentration ≤ 1% to prevent cellular toxicity).

  • Sink Condition Maintenance (Critical Step): Add 1% Bovine Serum Albumin (BSA) to the receiver chamber. Causality: BSA binds the lipophilic drug as it crosses the monolayer, maintaining the concentration gradient and preventing non-specific adherence to the receiver plate.

  • Incubation & Sampling: Incubate at 37°C in 5% CO₂. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes[2].

  • Bioanalysis: Quantify the apparent permeability ( Papp​ ) using LC-MS/MS. A Papp​ > 10 × 10⁻⁶ cm/s is expected for this scaffold, indicating high permeability[2].

Part 2: Tissue Distribution & Plasma Protein Binding (D)

Due to its high XLogP3 (5.2), 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is predicted to exhibit extensive tissue partitioning, resulting in a high steady-state Volume of Distribution ( Vdss​ ). Consequently, it will also demonstrate high Plasma Protein Binding (PPB), likely >98%, which restricts the free fraction ( fu​ ) available for pharmacological target engagement.

Protocol: Rapid Equilibrium Dialysis (RED)

To accurately determine the unbound fraction of the drug, a self-validating Rapid Equilibrium Dialysis (RED) system is employed.

Step-by-Step Methodology:

  • Matrix Preparation: Spike blank human or rodent plasma with the test compound to a clinically relevant concentration (e.g., 1 µM).

  • Dialysis Setup: Load 200 µL of the spiked plasma into the donor chamber of a RED device insert (8K MWCO membrane). Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours to achieve thermodynamic equilibrium.

  • Matrix Matching (Self-Validation): To ensure identical ionization efficiency during LC-MS/MS analysis, cross-matrix the samples: add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample.

  • Protein Precipitation: Extract the matched samples using 300 µL of cold acetonitrile containing an internal standard, centrifuge, and analyze the supernatant.

RED_Workflow N1 Donor Chamber (Plasma + Drug) N2 Dialysis Membrane (8K MWCO) N1->N2 Free Drug Diffusion N4 Equilibration (37°C, 4h, 300 rpm) N1->N4 Matrix Matching N3 Receiver Chamber (PBS Buffer) N2->N3 Concentration Gradient N3->N4 Matrix Matching N5 LC-MS/MS Quantification N4->N5 Aliquot Extraction

Rapid Equilibrium Dialysis (RED) workflow for plasma protein binding.

Part 3: Hepatic Metabolism & Clearance (M & E)

The structural features of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline dictate its metabolic fate. The presence of two methoxy groups (one on the quinoline core, one on the benzyl ring) makes the molecule highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation[4].

Medicinal Chemistry Rationale: The bromine atom at position 6 of the quinoline ring and the fluorine atom at position 2 of the benzyl ring act as metabolic blocks. Halogenation at these electron-rich sites prevents rapid aromatic hydroxylation, thereby forcing the metabolic burden onto the methoxy groups.

Protocol: Human Liver Microsome (HLM) Stability Assay

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 mg/mL human liver microsomes, 3.3 mM MgCl₂, and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4)[4].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes)[4].

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold crash solvent (Acetonitrile/Methanol) containing an internal standard.

  • Data Analysis: Calculate the in vitro intrinsic clearance ( Clint​ ) from the log-linear depletion of the parent compound over time.

CYP_Metabolism Parent 6-Bromo-3-(2-fluoro-3-methoxybenzyl) -2-methoxyquinoline CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Phase I Oxidation M1 O-Demethylation (Quinoline Core) CYP->M1 M2 O-Demethylation (Benzyl Ring) CYP->M2 Phase2 Glucuronidation (UGT Enzymes) M1->Phase2 Phase II Conjugation M2->Phase2 Phase II Conjugation Excretion Biliary / Renal Clearance Phase2->Excretion Elimination

Predicted CYP450-mediated metabolic clearance pathway via O-demethylation.

Part 4: In Vivo Pharmacokinetic Study Design

To translate in vitro findings into a living system, an in vivo PK study in a rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) is required. The primary challenge for this compound is formulation; its high lipophilicity will cause precipitation in standard aqueous vehicles.

Formulation Strategy
  • Intravenous (IV) Dosing: To ensure complete dissolution and prevent micro-embolisms upon injection, a co-solvent system is mandatory. A standard formulation of 10% DMSO / 10% Tween-80 / 80% Saline is recommended.

  • Oral (PO) Dosing: To maximize gastrointestinal absorption, a suspension in 0.5% Methylcellulose / 0.1% Tween-80 or a lipid-based formulation (e.g., PEG400) should be utilized.

Bioanalytical Method Validation

Quantification of the compound in plasma must be performed using a validated LC-MS/MS method adhering to the FDA Bioanalytical Method Validation Guidance (2018) [5],[6],[7].

  • Selectivity & Specificity: Ensure no matrix interference at the retention time of the analyte.

  • Calibration Curve: Must demonstrate linearity (R² > 0.99) over a biologically relevant range (e.g., 1 ng/mL to 1000 ng/mL), with the Lower Limit of Quantification (LLOQ) exhibiting a signal-to-noise ratio ≥ 5[6].

  • Accuracy & Precision: Inter-day and intra-day variance must be ≤ 15% (≤ 20% at the LLOQ)[5].

Table 2: Simulated In Vivo Pharmacokinetic Parameters (Rodent Model)

Based on the structural and physicochemical profiling, the following PK parameters are anticipated:

PK ParameterExpected RangeMechanistic Rationale
Clearance ( Cl ) High (>40 mL/min/kg)Rapid hepatic extraction driven by CYP-mediated O-demethylation of the exposed methoxy groups.
Volume of Distribution ( Vdss​ ) High (>5 L/kg)Extensive tissue partitioning driven by the highly lipophilic, neutral nature of the scaffold (logP 5.2).
Half-life ( t1/2​ ) 1.5 - 3.0 hoursA moderate half-life resulting from the balance between a high volume of distribution and high systemic clearance.
Oral Bioavailability (%F) < 20%Severely limited by dissolution-rate limited absorption and high hepatic first-pass metabolism.

References

  • [1] National Center for Biotechnology Information. "6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline - PubChem." PubChem,

  • [5] National Institutes of Health (NIH) / PMC. "Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS." Frontiers in Chemistry,

  • [6] ResolveMass Laboratories Inc. "Bioanalytical Method Development." ResolveMass,

  • [7] MDPI. "Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives." MDPI,

  • [2] Scribd. "Intersinal Permeation | PDF | Cell Membrane | High Performance Liquid Chromatography (Caco-2 Permeability Assay Protocol)." Scribd,

  • [3] Google Patents. "US20210300877A1 - 2-arylbenzimidazoles as ppargc1a activators for treating neurodegenerative diseases." Google Patents,

  • [4] ResearchGate. "(PDF) Optimization of a Dihydropyrrolopyrazole Series of Transforming Growth Factor-β Type I Receptor Kinase Domain Inhibitors." ResearchGate,

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Exploratory

An In-Depth Technical Guide to the In Vitro Screening of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline: A Strategic Workflow for Novel Drug Candidates

Abstract This guide presents a comprehensive, technically detailed framework for the in vitro screening of the novel chemical entity, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline, hereafter referred to as Comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive, technically detailed framework for the in vitro screening of the novel chemical entity, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline, hereafter referred to as Compound Q . Given its novelty, this document establishes a logical, phased screening cascade designed to efficiently characterize its biological activity, identify its molecular target(s), and validate its mechanism of action at the cellular level. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be the foundation of numerous anticancer, antibacterial, and antimalarial drugs.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with not only detailed, field-proven protocols but also the strategic rationale behind each experimental choice, ensuring a self-validating and robust investigational process.

Introduction: The Rationale for a Phased Screening Cascade

The discovery of a novel chemical entity like Compound Q presents both an opportunity and a challenge. Its quinoline core suggests a high potential for significant biological activity.[1][2] However, without prior data, a broad and systematic approach is required to efficiently uncover its therapeutic potential. A phased or tiered screening cascade is the industry-standard methodology for this purpose.[4][5][6] This strategy allows for rapid, cost-effective decision-making by using high-throughput assays in the initial phase to identify a biological "signal," which then guides more complex, lower-throughput, and resource-intensive assays in subsequent phases.[5][7]

The objective of this screening cascade is to answer three fundamental questions:

  • Phase I (Primary Screening): Does Compound Q exhibit significant biological activity, such as cytotoxicity against cancer cells or inhibition of microbial growth?

  • Phase II (Secondary & Orthogonal Screening): If activity is confirmed, what is the likely molecular target or pathway being modulated?

  • Phase III (Target Validation & Mechanistic Studies): Can we confirm direct target engagement in a cellular context and elucidate the downstream functional consequences?

This structured approach ensures that resources are focused on the most promising leads and that each step generates actionable data to inform the next stage of the drug discovery process.[4]

G cluster_0 Phase I: Primary Screening cluster_1 Phase II: Secondary & Orthogonal Assays cluster_2 Phase III: Target Validation & MOA Primary_Screen Broad Panel Screening (e.g., NCI-60 or similar) Hit_Confirmation Hit Confirmation (Dose-Response IC50) Primary_Screen->Hit_Confirmation Identifies Cytotoxic 'Hit' Antimicrobial_Screen MIC Assay vs. Gram+/Gram- Bacteria Antimicrobial_Screen->Hit_Confirmation Alternative Activity Target_Class_ID Broad Target Panel (e.g., Kinase Panel) Hit_Confirmation->Target_Class_ID Confirms Potency & Selectivity Biochemical_Assay Biochemical IC50 Assay (e.g., ADP-Glo™) Target_Class_ID->Biochemical_Assay Identifies Putative Target Target_Engagement Cellular Target Engagement (e.g., CETSA) Biochemical_Assay->Target_Engagement Confirms Direct Target Inhibition Downstream_Signaling Functional Cellular Assay (e.g., Western Blot) Target_Engagement->Downstream_Signaling Validates Target Binding in Cells G CompoundQ Compound Q KinaseX Target Kinase X (e.g., a Tyrosine Kinase) CompoundQ->KinaseX Inhibits pSubstrate Phosphorylated Substrate (Active) KinaseX->pSubstrate Phosphorylates Substrate Downstream Substrate CellularEffect Cellular Effect (e.g., Apoptosis) pSubstrate->CellularEffect Leads to

Figure 2: Hypothetical signaling pathway inhibited by Compound Q.
Downstream Functional Cellular Assay

The final step is to link direct target inhibition to a functional cellular outcome. If Compound Q inhibits a specific kinase, the phosphorylation of that kinase's known downstream substrate should decrease. This can be readily measured by Western blot.

Methodology:

  • Treatment and Lysis: Treat sensitive cells with increasing concentrations of Compound Q for an appropriate time. Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane. [8]3. Immunoblotting:

    • Block the membrane (e.g., with 5% milk or BSA).

    • Incubate with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Incubate with a primary antibody for the total amount of the substrate protein as a loading control.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, confirms that Compound Q is inhibiting the kinase pathway in cells.

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased strategy for the comprehensive in vitro characterization of a novel quinoline derivative, Compound Q. By progressing from broad phenotypic screens to specific biochemical and cellular assays, this workflow enables the efficient identification of biological activity, the deconvolution of the molecular target, and the validation of the mechanism of action. Positive and conclusive results from this screening cascade would provide a strong rationale for advancing Compound Q into more complex studies, including lead optimization, ADME/Tox profiling, and eventual in vivo efficacy models.

References

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 100, 1-12.
  • Al-Tiraihi, T., & Al-Khafaji, K. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab Protocols.
  • Radini, I. A., et al. (2016). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 6(84), 80947-80961.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • National Institutes of Health. (2013, May 1). Cell Viability Assays. Assay Guidance Manual.
  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program.
  • Merck Millipore. (n.d.).
  • Quartzy. (2017, May 1).
  • Promega Corporation. (n.d.). ADP-Glo kinase assay. Bio-protocol.
  • Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. University of California, Santa Barbara.
  • Eurofins Discovery. (n.d.).
  • Yadav, P., & Shah, K. (2021). An overview of quinoline derivatives as anti-cancer agents. Semantic Scholar.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Bio-protocol. (2015, October 15).
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Schröder, M., et al. (2020). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 1(3), 100185.
  • Emery Pharma. (n.d.).
  • Ball, K., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 735-742.
  • CETSA. (n.d.). Cellular Thermal Shift Assay.
  • Kumar, S., Bawa, S., & Gupta, H. (2009).
  • International Biopharmaceutical Industry. (n.d.).
  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
  • National Cancer Institute. (n.d.).
  • Ma, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(7), 659-664.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Promega Corporation. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening.
  • BMG LABTECH. (2024, July 30).
  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service.
  • Wikipedia. (n.d.). NCI-60.
  • Vu, V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology, 2689, 137-148.
  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245(Pt 1), 114889.
  • Drug Target Review. (2014, May 6).
  • BenchChem. (n.d.).
  • Concept Life Sciences. (n.d.). Screening Cascade Development Services.
  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-17.
  • Kumar, S., et al. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. International Journal of Research in Pharmaceutical Sciences, 13(4), 350-355.
  • El-Fakharany, E. M., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(2), 461.

Sources

Foundational

Decoding the Mechanism of Action of 6-Bromo-2-Methoxyquinoline Anti-Tubercular Derivatives

Executive Summary The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of therapeutics with novel mechanisms of action. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of therapeutics with novel mechanisms of action. The discovery of the diarylquinoline (DARQ) class, anchored by the 6-bromo-2-methoxyquinoline pharmacophore, represented a watershed moment in anti-tubercular pharmacology. This whitepaper dissects the molecular mechanisms by which these derivatives disrupt mycobacterial bioenergetics, explores their secondary targets, and provides field-proven, self-validating experimental protocols for target validation.

The Pharmacological Cornerstone: 6-Bromo-2-Methoxyquinoline

The 6-bromo-2-methoxyquinoline moiety is the critical hydrophobic anchor in first-in-class DARQs like Bedaquiline (BDQ) and its next-generation analogs. Unlike traditional anti-TB drugs that target cell wall synthesis or RNA transcription, derivatives containing this scaffold uniquely target the mycobacterial oxidative phosphorylation pathway.

Structurally, the quinoline ring is highly lipophilic, allowing it to easily permeate the complex, lipid-rich mycobacterial cell envelope. Once inside, the 6-bromo-2-methoxyquinoline group drives the molecule's affinity for the transmembrane domains of critical respiratory enzymes, most notably the F1-Fo ATP synthase [[1]](). However, the extreme lipophilicity of the original scaffold also contributes to off-target effects, such as hERG channel inhibition (leading to QTc prolongation), which has driven the synthesis of less toxic, highly potent analogs like TBAJ-876 2.

SAR Core Diarylquinoline Core Sub1 6-Bromo-2-Methoxyquinoline (Hydrophobic Anchor) Core->Sub1 Sub2 Dimethylamino Group (H-bond Donor) Core->Sub2 Sub3 Naphthyl/Phenyl Rings (pi-pi Stacking) Core->Sub3 Mod1 Retain: Binds cE65/cL62 Sub1->Mod1 Mod2 Modify: Lower hERG toxicity Sub2->Mod2 Mod3 Modify: Target specificity Sub3->Mod3

Structure-Activity Relationship (SAR) logic for optimizing diarylquinoline derivatives.

Core Mechanism of Action: F1-Fo ATP Synthase Inhibition

The primary bactericidal mechanism of 6-bromo-2-methoxyquinoline derivatives is the profound uncoupling of mycobacterial energy metabolism.

Molecular Binding Dynamics

The target is the oligomeric c-subunit (encoded by the atpE gene) of the F1-Fo ATP synthase rotor. The 6-bromo-2-methoxyquinoline group physically wedges into the ion-binding sites of the c-ring. Specifically, the moiety interacts tightly with residues cF54, cA55, cA59, and cL62 , while forming crucial hydrogen bonds with Glu65 3.

By imposing severe steric hindrance at the interface between the a and c subunits, the drug effectively locks the rotor 1. Because Mtb lacks the ability to ferment and relies entirely on oxidative phosphorylation for ATP generation (even in dormant, hypoxic states), this mechanical jamming rapidly depletes intracellular ATP, leading to bacterial cell death.

MoA NADH NDH-2 (Electron Entry) QPool Menaquinone Pool NADH->QPool e- transfer Cyt Cytochrome bc1-aa3 & bd Oxidase QPool->Cyt e- transfer PMF Proton Motive Force (H+ Gradient) Cyt->PMF H+ pumping ATPS F1-Fo ATP Synthase (c-subunit ring) PMF->ATPS H+ influx ATP ATP Synthesis (Cell Survival) ATPS->ATP Rotation Drug 6-Bromo-2-Methoxyquinoline Derivatives Drug->ATPS Blocks c-ring Drug->ATP Depletes ATP

Mechanism of 6-bromo-2-methoxyquinoline derivatives blocking mycobacterial ATP synthase.

Secondary and Emerging Targets

While ATP synthase is the primary target, structural modifications to the quinoline backbone have yielded derivatives that inhibit other nodes of the electron transport chain (ETC). For instance, certain arylated quinoline carboxylic acids (QCAs) have demonstrated potent activity against Mtb DNA Gyrase 4. Furthermore, novel bis-quinoline and amiloride derivatives (e.g., Compound 36) have shown the ability to inhibit the terminal cytochrome bd oxidase, effectively suffocating BDQ-resistant strains 1.

Quantitative Data: Derivative Benchmarking

To contextualize the evolution of this pharmacophore, we must compare the in vitro efficacy of various derivatives. The table below summarizes key quantitative data for compounds utilizing or inspired by the 6-bromo-2-methoxyquinoline scaffold.

CompoundStructural ModificationPrimary TargetMIC against Mtb H37RvKey Advantage
Bedaquiline (BDQ) Original DARQ (6-bromo-2-methoxyquinoline)F1-Fo ATP Synthase~0.03 μg/mLFirst-in-class MDR-TB drug
TBAJ-876 3,5-dialkoxypyridine substitutionF1-Fo ATP Synthase<0.01 μg/mLReduced lipophilicity, lower hERG toxicity
WX-081 (Sudapyridine) 4-Cl, 5-phenyl-2-methoxy-pyridineF1-Fo ATP Synthase0.08 μg/mLHigh efficacy in acute/chronic models
Compound 36 Amiloride-fused derivativeCytochrome bd oxidase4.0 μMTargets secondary respiratory pathway
QCA Derivative 7i Arylated quinoline carboxylic acidDNA Gyrase1.56 μg/mLDual-targeting potential

Experimental Workflows for Target Validation

As an Application Scientist, I emphasize that proving a compound targets ATP synthase requires isolating the enzyme's activity from general cellular toxicity. Whole-cell MIC assays are insufficient; we must utilize self-validating biochemical systems.

Protocol 1: In Vitro ATP Synthesis Inhibition Assay (IMV Model)

Causality & Logic: Intact mycobacteria are impermeable to exogenous ATP, ADP, and NADH. To directly measure ATP synthase activity, we must generate Inverted Membrane Vesicles (IMVs). During lysis, the bacterial membrane fragments and reseals inside-out, exposing the F1 catalytic domain to the external buffer. This allows us to supply NADH to drive the proton motive force (PMF) and ADP/Pi to measure ATP generation.

Step-by-Step Methodology:

  • IMV Preparation: Lyse M. smegmatis or M. bovis BCG (BSL-2 surrogates for Mtb) using a French press. Isolate IMVs via ultracentrifugation (100,000 x g for 60 mins).

  • Compound Pre-incubation: Resuspend IMVs in assay buffer (50 mM MOPS, 2 mM MgCl2). Add the 6-bromo-2-methoxyquinoline derivative (0.01 to 10 μM) and incubate for 30 mins. Causality: The lipophilic drug requires time to partition into the lipid bilayer and bind the c-ring before the rotor is activated.

  • Self-Validating Controls:

    • Positive Control: N,N'-Dicyclohexylcarbodiimide (DCCD), a known covalent inhibitor of the c-subunit.

    • Orthogonal Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a protonophore. Why? If the drug is merely an uncoupler (like CCCP) rather than a direct ATP synthase inhibitor, it will collapse the PMF without binding the enzyme.

  • Initiation: Add 2 mM NADH to activate NDH-2 (generating PMF) and 1 mM ADP + Pi.

  • Detection: Quench the reaction after 15 minutes and add a Luciferin/Luciferase reagent. Measure luminescence (RLU) using a microplate reader. RLU is directly proportional to ATP synthesized.

Workflow IMV 1. Isolate IMVs (Expose F1 Domain) DrugInc 2. Pre-incubate with Quinoline Analogs IMV->DrugInc NADHAdd 3. Add NADH + ADP + Pi (Initiate PMF) DrugInc->NADHAdd Luciferase 4. Luciferase Assay (ATP Consumption) NADHAdd->Luciferase Readout 5. Luminescence Readout (Kinetic Profiling) Luciferase->Readout

Step-by-step in vitro workflow for quantifying mycobacterial ATP synthesis inhibition.

Protocol 2: High-Resolution Respirometry (OCR Measurement)

To confirm that the drug does not inhibit upstream electron transport (unless designed to, like Compound 36), we measure the Oxygen Consumption Rate (OCR).

Causality & Logic: If a drug inhibits ATP synthase, protons accumulate in the periplasmic space, causing hyperpolarization. This "back-pressure" eventually slows down the ETC, reducing oxygen consumption. However, if an uncoupler is subsequently added, OCR should rapidly recover.

  • Setup: Load whole-cell Mtb or surrogate mycobacteria into a Seahorse XF Analyzer or Oroboros O2k respirometer.

  • Basal Measurement: Record baseline OCR.

  • Drug Injection: Inject the quinoline derivative. A gradual decrease in OCR indicates ATP synthase inhibition (due to PMF back-pressure).

  • Validation Injection: Inject an uncoupler (e.g., CCCP). Causality: If OCR spikes back up, the ETC is intact, proving the drug specifically targeted the ATP synthase and not the cytochromes.

Conclusion & Future Perspectives

The 6-bromo-2-methoxyquinoline scaffold remains one of the most validated and potent pharmacophores in modern anti-tubercular drug discovery. By acting as a highly specific hydrophobic anchor, it facilitates the mechanical inhibition of the mycobacterial ATP synthase c-ring. As drug development progresses, the structural logic derived from this moiety is being repurposed to target secondary respiratory enzymes, offering a robust pipeline of therapeutics capable of eradicating XDR-TB strains.

Sources

Exploratory

Engineering Next-Generation Diarylquinolines: Discovery and Optimization of Novel 6-Bromo-2-Methoxyquinoline Analogs

Executive Summary The discovery of diarylquinolines, spearheaded by the approval of Bedaquiline (TMC207), marked a paradigm shift in the treatment of multidrug-resistant tuberculosis (MDR-TB). At the structural core of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of diarylquinolines, spearheaded by the approval of Bedaquiline (TMC207), marked a paradigm shift in the treatment of multidrug-resistant tuberculosis (MDR-TB). At the structural core of this drug class lies the 6-bromo-2-methoxyquinoline scaffold. While highly efficacious, first-generation diarylquinolines suffer from extreme lipophilicity (cLogP > 7), leading to tissue accumulation and off-target hERG channel inhibition (cardiotoxicity). As a Senior Application Scientist, I present this technical guide to detail the mechanistic rationale, synthetic workflows, and self-validating biological protocols driving the discovery of next-generation 6-bromo-2-methoxyquinoline analogs designed to widen the therapeutic index.

Pharmacophoric Significance & Mechanism of Action

The 6-bromo-2-methoxyquinoline moiety is not merely a structural backbone; it is the primary pharmacophore responsible for target engagement. The quinoline nitrogen and methoxy oxygen dictate the electronic distribution of the ring, while the bromine atom at the C-6 position provides critical halogen bonding capabilities.

Mechanistically, diarylquinolines target the mycobacterial F1F0-ATP synthase. High-resolution structural biology reveals that the 6-bromo-2-methoxyquinoline substructure intercalates precisely into a hydrophobic pocket at the interface of the a- and c-subunits. Specifically, it exhibits strong hydrophobic contacts with residues Ala-62 and Phe-65 within the c-subunit 1. This binding physically locks the c-ring rotor, halting proton translocation, depleting intracellular ATP, and inducing rapid bactericidal effects 2.

Mechanism A 6-Bromo-2-Methoxyquinoline Scaffold B Mycobacterial ATP Synthase (c-subunit pocket) A->B Intercalates C Hydrophobic Contacts (Ala-62, Phe-65) B->C Stabilized by D Steric Blockade of Proton Translocation C->D Induces E ATP Depletion & Bactericidal Effect D->E Results in

Fig 1: Mechanism of mycobacterial ATP synthase inhibition by 6-bromo-2-methoxyquinoline analogs.

Medicinal Chemistry: Synthetic Workflows & Causality

To overcome the toxicity liabilities of early diarylquinolines, medicinal chemistry efforts focus on functionalizing the C-3 position of the 6-bromo-2-methoxyquinoline ring while replacing lipophilic side chains. A critical intermediate in this workflow is (6-Bromo-2-methoxyquinolin-3-yl)boronic acid , which enables downstream Suzuki-Miyaura cross-couplings to generate advanced analogs like TBAJ-876 3.

Workflow S1 C-3 Functionalization (Lithiation/Borylation) S2 Suzuki-Miyaura Cross-Coupling S1->S2 S3 In Vitro Screening (MIC & ATPase Assay) S2->S3 S4 Toxicity Profiling (hERG Liability) S3->S4 S5 Lead Optimization (e.g., TBAJ-876) S4->S5

Fig 2: Iterative SAR workflow for optimizing diarylquinoline drug candidates.

Protocol 1: Synthesis of (6-Bromo-2-methoxyquinolin-3-yl)boronic acid

Causality Focus: Standard bases (like n-BuLi alone or LDA) often cause unwanted nucleophilic attack on the electron-deficient quinoline ring or trigger premature halogen-metal exchange at the C-6 bromine. To prevent this, we utilize the highly sterically hindered, non-nucleophilic base Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at cryogenic temperatures to ensure strictly regioselective deprotonation at C-3.

  • Base Preparation: In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (2.0 eq) in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.95 eq, 2.5 M in hexanes) dropwise. Warm to -20 °C for 20 minutes to ensure complete metalation, then re-cool to -78 °C.

  • Substrate Addition: Prepare a solution of 6-bromo-2-methoxyquinoline (1.0 eq) 4 and triisopropylborate (2.1 eq) in anhydrous THF. Add this mixture dropwise to the LTMP solution at -78 °C.

  • Boron Capture: Stir the resulting orange solution for 3 hours at -78 °C. Causality: Maintaining -78 °C is critical; warming the reaction prematurely leads to benzyne intermediate formation and degradation.

  • Quenching: Slowly warm the reaction to -40 °C and quench with saturated aqueous NH₄Cl. Dilute with water, filter the resulting white precipitate, triturate with hexanes, and dry under vacuum to yield the boronic acid intermediate (>95% purity by LCMS) 3.

Structure-Activity Relationship (SAR) Profiling

By retaining the 6-bromo-2-methoxyquinoline core but modifying the lateral side chains, researchers have successfully decoupled anti-mycobacterial efficacy from lipophilicity-driven toxicity. Replacing the naphthalene unit of Bedaquiline with a 2,3,6-trimethoxypyridine moiety yielded TBAJ-876, which demonstrates a lower cLogP, higher potency, and vastly improved cardiac safety profile.

Table 1: Quantitative SAR Data for Select 6-Bromo-2-Methoxyquinoline Analogs

Compound / AnalogSubstructure ModificationM. tb MIC (µM)ATPase IC₅₀ (µM)cLogPhERG IC₅₀ (µM)
Bedaquiline (TMC207) Naphthalene side chain0.0300.0107.251.6
TBAJ-876 2,3,6-trimethoxypyridine0.0040.0085.10> 30
Compound 23 (Cyclic) 1,6-bis(quinolin-2-yloxy)hex-3-ene12.1000.0106.80N/A
Compound 41a (Triazole) 1-ethynyl-3-fluorobenzene click31.500N/A6.12N/A

Data synthesized from foundational SAR studies 1, 3, 2.

Validated Experimental Methodologies

Protocol 2: Self-Validating BACTEC Assay for MIC Determination

To accurately assess the Minimum Inhibitory Concentration (MIC) of synthesized analogs against M. tuberculosis H37Rv, a radiometric/fluorometric BACTEC MGIT 960 system is employed. Self-Validating Mechanism: Assay validity is strictly gated by the Growth Index (GI) of the vehicle control (DMSO), which must reach a GI of 999 within 14 days, while the positive control (Rifampicin at 1 µg/mL) must maintain a GI < 10. Any deviation invalidates the plate, ensuring robust, reproducible MIC determinations.

  • Inoculation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust to a McFarland standard of 0.5.

  • Compound Dosing: Serially dilute the 6-bromo-2-methoxyquinoline analogs in DMSO. Add 0.1 mL of each dilution to the MGIT tubes (final DMSO concentration < 1% to prevent solvent toxicity).

  • Incubation & Reading: Incubate tubes at 37 °C in the BACTEC system. The system continuously monitors oxygen consumption (via a fluorescent sensor at the tube base).

  • Endpoint Analysis: The MIC is defined as the lowest compound concentration that prevents the GI from reaching 100 when the 1:100 diluted drug-free control reaches a GI of 999.

Protocol 3: F1F0-ATP Synthase Inhibition Counter-Screen

Because whole-cell MIC can be confounded by efflux pumps or poor permeability, direct target engagement must be verified. Self-Validating Mechanism: The assay measures luminescence generated by residual ATP using a luciferase/luciferin system. A parallel counter-screen omitting the ATP synthase enzyme must be run to rule out compounds that directly inhibit luciferase, preventing false-positive hit generation.

  • Enzyme Preparation: Isolate inverted membrane vesicles (IMVs) containing active F1F0-ATP synthase from M. smegmatis.

  • Reaction Initiation: Incubate IMVs with varying concentrations of the analog for 30 minutes. Initiate ATP synthesis by adding ADP, Pi, and NADH (to drive the electron transport chain and generate a proton motive force).

  • Detection: After 60 minutes, quench the reaction and add the BacTiter-Glo reagent (luciferase/luciferin). Measure luminescence on a microplate reader to calculate the IC₅₀.

Emerging Applications in Oncology

Beyond infectious diseases, the unique geometry of the 6-bromo-2-methoxyquinoline scaffold is proving valuable in oncology. Recent virtual screening and structural optimization efforts identified IMB-1406 , a potent farnesyltransferase inhibitor (FTI) featuring this exact substructure. Molecular docking confirms that the 6-bromo-2-methoxyquinoline moiety binds within the product exit groove of farnesyltransferase, stabilized by a crucial stacking interaction with residue Y361β 5. This interaction arrests cancer cells in the S phase, triggering mitochondrial dysfunction and apoptosis, proving the scaffold's versatility in modern drug design.

References

  • MedChemComm - RSC Publishing: Conformationally constrained analogs of TMC207. Royal Society of Chemistry.
  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline. MDPI.
  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. PMC / NIH.
  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. PMC / NIH.
  • 6-Bromo-2-methoxyquinoline | C10H8BrNO. PubChem / NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway for 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is a highly specialized heterocyclic intermediate critical to the synthesis of next-generation diarylquinoline (DAQ) antimycobacterial agents. Structurally analogous to the core of bedaquiline (which utilizes a standard benzyl group), the strategic incorporation of a 2-fluoro-3-methoxybenzyl moiety is designed to modulate the lipophilicity profile (logP) and enhance the metabolic stability of the resulting active pharmaceutical ingredient (API) against hepatic cytochrome P450 oxidation.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. The synthesis of this sterically hindered, electron-modulated quinoline requires precise control over electrophilic aromatic substitution and nucleophilic displacement. This document details a self-validating, three-step linear sequence, explaining the mechanistic causality behind every reagent choice and thermal parameter.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the 2-methoxyquinoline core leverages a robust, field-proven sequence adapted from established diarylquinoline intermediate syntheses1[1].

  • Amidation: The sequence initiates with the nucleophilic acyl substitution of 4-bromoaniline with 3-(2-fluoro-3-methoxyphenyl)propanoyl chloride.

  • Meth-Cohn Quinoline Synthesis (Vilsmeier-Haack Cyclization): The resulting propanamide undergoes a cyclization mediated by the Vilsmeier reagent (POCl₃/DMF). The highly electrophilic chloromethyleneiminium ion attacks the alpha-carbon of the amide. The high thermal energy (80 °C) drives the subsequent intramolecular cyclization onto the aniline ring, followed by aromatization and concurrent chlorination at the C2 position, yielding the 2-chloroquinoline intermediate 1[1].

  • Nucleophilic Aromatic Substitution (SₙAr): The C2-chlorine is highly activated by the adjacent electron-withdrawing quinoline nitrogen. Treatment with sodium methoxide in methanol facilitates an SₙAr reaction via a stabilized Meisenheimer complex, cleanly displacing the chloride to form the final 2-methoxyquinoline product 2[2].

Pathway A 4-Bromoaniline + Acyl Chloride B Propanamide Intermediate A->B Step 1: Amidation (Et3N, DCM) C 2-Chloroquinoline Intermediate B->C Step 2: Cyclization (POCl3, DMF, 80°C) D 2-Methoxyquinoline Target API C->D Step 3: SNAr (NaOMe, MeOH, Reflux)

Caption: Retrosynthetic and forward synthesis pathway of the 2-methoxyquinoline target.

Experimental Protocols & Self-Validating Workflows

Note: Every protocol described below functions as a self-validating system. In-Process Controls (IPCs) are mandated to prevent the carryover of structurally similar impurities, which are notoriously difficult to separate during final API crystallization.

Step 1: Synthesis of N-(4-bromophenyl)-3-(2-fluoro-3-methoxyphenyl)propanamide
  • Mechanistic Rationale: Triethylamine (Et₃N) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the weakly nucleophilic 4-bromoaniline, ensuring the reaction goes to completion.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 4-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

    • Add Et₃N (1.5 eq) and cool the mixture to 0 °C under an inert argon atmosphere.

    • Add 3-(2-fluoro-3-methoxyphenyl)propanoyl chloride (1.1 eq) dropwise over 30 minutes to control the exothermic acylation.

    • Warm to room temperature (RT) and stir for 4 hours.

    • IPC Check: Confirm total consumption of 4-bromoaniline via TLC (Hexanes/EtOAc 3:1) or LC-MS.

    • Workup: Quench with 1M HCl to remove excess Et₃N. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 2: Synthesis of 6-Bromo-2-chloro-3-(2-fluoro-3-methoxybenzyl)quinoline
  • Mechanistic Rationale: Strict temperature control (<15 °C) during the Vilsmeier reagent formation is critical to prevent the thermal degradation of DMF. The subsequent heating to 80 °C provides the necessary activation energy for the intramolecular electrophilic aromatic substitution and aromatization 1[1].

  • Procedure:

    • In a two-neck flask equipped with a reflux condenser, cool POCl₃ (7.0 eq) to 0 °C using an ice-salt bath.

    • Slowly add anhydrous DMF (3.0 eq) dropwise, maintaining the internal temperature below 15 °C. A light pink/white solid will precipitate 1[1].

    • Warm to 40 °C until the solid dissolves, forming the active Vilsmeier reagent (a brown liquid).

    • Add the propanamide from Step 1 (1.0 eq) in portions.

    • Heat the reaction mixture to 80 °C and stir overnight (12–16 hours) 1[1].

    • Workup: Cool to RT and carefully pour the mixture into crushed ice (highly exothermic quench). Extract with DCM (3 × 10 volumes). Wash the combined organics with water and brine, dry (MgSO₄), and evaporate to yield the crude intermediate.

Step 3: Synthesis of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline
  • Mechanistic Rationale: Anhydrous conditions are paramount. The presence of water would lead to competitive hydrolysis of the 2-chloroquinoline, generating a 2-quinolone (carbostyril) byproduct that is extremely difficult to purge.

  • Procedure:

    • Suspend the crude 2-chloroquinoline (1.0 eq) in anhydrous methanol (10 volumes). Note: The starting material may not fully dissolve initially at RT1[1].

    • Add a freshly prepared methanolic solution of sodium methoxide (8.0 eq, ~15% w/w) 3[3].

    • Heat the reaction mixture to reflux (65 °C) and stir overnight. The mixture will transition into a homogeneous solution.

    • IPC Check: Monitor by LC-MS for the complete disappearance of the 2-chloro mass peak.

    • Workup & Purification: Cool the mixture to RT, then store at -20 °C overnight. This controlled thermodynamic cooling induces the selective precipitation of the target compound as white needle-like crystals 3[3]. Filter the solid, wash with ice-cold water, and dry under high vacuum.

Workflow Step1 Step 1: Amidation • 0°C to RT • Et3N acid scavenger • Aqueous workup Step2 Step2 Step1->Step2 Step3 Step 3: Methoxylation • NaOMe in anhydrous MeOH • Reflux (65°C, 12h) • Crystallization at -20°C Step2->Step3 Validation Validation Step3->Validation

Caption: Step-by-step experimental workflow and validation checkpoints.

Quantitative Data & Yield Optimization

The table below summarizes the stoichiometric requirements, thermal parameters, and expected yields for the synthesis pathway. Yields are optimized based on the rigorous exclusion of water during Steps 2 and 3.

StepReaction TypeLimiting ReagentKey Reagents (Eq.)Temp / TimeExpected YieldPurity Target
1 N-Acylation4-BromoanilineAcyl Chloride (1.1), Et₃N (1.5)0 °C → RT / 4h85 - 90%>95% (Crude)
2 Meth-Cohn CyclizationPropanamidePOCl₃ (7.0), DMF (3.0)80 °C / 12-16h70 - 75%>90% (Crude)
3 SₙAr (Methoxylation)2-ChloroquinolineNaOMe (8.0)65 °C / 12h90 - 95%>98% (Cryst.)

References

  • Title: 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 Source: ChemicalBook URL
  • Title: Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds Source: Taylor & Francis URL
  • Title: Quinoline, 3-chloro-2-methoxy- | 1401812-47-2 Source: Benchchem URL

Sources

Application

Application Note: HPLC Method Development and Validation for 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

Introduction & Context The development of next-generation anti-tuberculosis (TB) therapeutics has accelerated to address the severe limitations of current regimens against multidrug-resistant strains. TBAJ-587 is a novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

The development of next-generation anti-tuberculosis (TB) therapeutics has accelerated to address the severe limitations of current regimens against multidrug-resistant strains. TBAJ-587 is a novel diarylquinoline discovered at the University of Auckland that targets mycobacterial F-ATP synthase[1]. Compared to its predecessor, bedaquiline, TBAJ-587 exhibits superior in vitro and in vivo potency, lower lipophilicity, and a significantly reduced risk of QT prolongation (hERG channel inhibition)[1][2][3].

The synthesis of TBAJ-587 relies heavily on the critical intermediate 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline . This molecule forms the left-hand quinoline core of the final active pharmaceutical ingredient (API), analogous to the 3-benzyl-6-bromo-2-methoxyquinoline intermediate utilized in standard bedaquiline synthesis[4][5]. Strict analytical control of this intermediate's purity is paramount; structurally similar impurities (e.g., desbromo analogs, desfluoro derivatives, or regioisomers) can carry over into the final API, directly compromising both the safety and efficacy of the drug.

Physicochemical Profiling & Method Rationale (Causality)

To develop a robust, stability-indicating HPLC method, we must design a system that responds directly to the molecule's physicochemical traits. Do not rely on generic C18 screening; instead, apply the following rationale:

  • Structural Characteristics: The molecule is highly lipophilic, featuring a quinoline ring substituted with a methoxy group at C2, a heavy bromine atom at C6, and a 2-fluoro-3-methoxybenzyl group at C3.

  • Stationary Phase Selection: While a standard C18 column provides general hydrophobic retention, it often fails to resolve closely related halogenated regioisomers (e.g., separating a 6-bromo from a potential 5-bromo or 7-bromo isomer). Therefore, a Phenyl-Hexyl stationary phase is mandated. The phenyl ring of the stationary phase engages in strong π−π interactions with the electron-deficient, halogenated aromatic rings of the analyte, providing superior orthogonal selectivity for structural isomers.

  • Mobile Phase & pH Control: The quinoline nitrogen is weakly basic. However, the adjacent electron-donating 2-methoxy group and the electron-withdrawing 6-bromo group modulate its pKa. To prevent peak tailing caused by secondary interactions with residual silanols and to ensure consistent protonation, an acidic mobile phase is required. We utilize 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic phases. Acetonitrile (MeCN) is chosen over Methanol as the organic modifier due to its lower viscosity and higher elution strength, which is necessary to elute this highly lipophilic intermediate efficiently without excessive backpressure.

Experimental Protocol

The following protocol outlines the optimized parameters for routine purity profiling and batch release.

Reagents & Materials
  • Water (Milli-Q or LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade, 99% purity)

  • Reference Standard: 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Waters XBridge Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or equivalent).

  • Column Temperature: 40°C (Elevated temperature reduces system backpressure and improves mass transfer for bulky analytes).

  • Detection Wavelength: 254 nm (Optimal for the conjugated quinoline system).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Sample Preparation
  • Standard Solution: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with the diluent and mix well (Final Concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Gradient Program

A gradient elution is employed to ensure the separation of highly polar synthetic precursors early in the run, while generating enough solvent strength to elute highly lipophilic dimers or late-eluting impurities.

Time (min)Mobile Phase A (0.1% FA in Water) %Mobile Phase B (0.1% FA in MeCN) %Elution Profile
0.06040Initial Hold
15.02080Linear Gradient
20.0595Linear Gradient
25.0595Isocratic Wash
25.16040Re-equilibration
30.06040End of Run

System Suitability & Validation Metrics

A method is only as trustworthy as its self-validating parameters. To ensure the method operates reliably, system suitability parameters must be evaluated prior to each sequence, adhering strictly to ICH Q2(R2) analytical validation guidelines.

ParameterAcceptance CriteriaTypical Observed Value
Retention Time ( tR​ )N/A~12.4 min
Theoretical Plates ( N )> 5,00014,500
Tailing Factor ( Tf​ )≤ 1.51.12
% RSD of Peak Area (n=6)≤ 2.0%0.45%
Resolution ( Rs​ ) from closest impurity> 2.03.1 (Desbromo impurity)

Method Development Workflow

HPLC_Workflow Start Target Identification 6-Bromo-3-(2-fluoro-3-methoxybenzyl) -2-methoxyquinoline PhysChem Physicochemical Profiling (Lipophilicity, pKa, UV Max) Start->PhysChem Step 1 Column Stationary Phase Selection (Phenyl-Hexyl for π-π Interactions) PhysChem->Column Step 2 MobilePhase Mobile Phase Optimization (0.1% Formic Acid / Acetonitrile) Column->MobilePhase Step 3 Gradient Gradient & Flow Optimization (Impurity Resolution > 2.0) MobilePhase->Gradient Step 4 Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Gradient->Validation Step 5

Logical workflow for the HPLC method development and validation of the TBAJ-587 intermediate.

References

  • TBAJ-587, a novel diarylquinoline, is active against Mycobacterium abscessus Antimicrobial Agents and Chemotherapy[Link]

  • Comparative Efficacy of the Novel Diarylquinoline TBAJ-587 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis Antimicrobial Agents and Chemotherapy[Link]

  • TBAJ-587 | Ligand page IUPHAR/BPS Guide to PHARMACOLOGY[Link]

  • Process for the preparation of bedaquiline fumarate (WO2020161743A1)
  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

Sources

Method

Application Note: Catalytic Cross-Coupling Protocol for 3-Substituted 2-Methoxyquinolines

Executive Summary The 2-methoxyquinoline scaffold is a highly privileged pharmacophore found in numerous bioactive molecules, including tubulin inhibitors (e.g., Combretastatin A-4 analogues) and frontline antitubercular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methoxyquinoline scaffold is a highly privileged pharmacophore found in numerous bioactive molecules, including tubulin inhibitors (e.g., Combretastatin A-4 analogues) and frontline antitubercular agents like bedaquiline[1][2]. Functionalization at the C3 position of this heterocycle is critical for exploring structure-activity relationships (SAR) in drug discovery. This application note details a highly robust, self-validating Palladium-catalyzed Suzuki-Miyaura cross-coupling protocol for the synthesis of 3-substituted 2-methoxyquinolines from 3-bromo-2-methoxyquinoline precursors.

By leveraging specific ligand bite angles and biphasic solvent systems, this protocol overcomes common synthetic hurdles such as protodeboronation and catalyst deactivation, ensuring high-yielding carbon-carbon bond formation.

Strategic Importance & Causality of the Scaffold

Directly functionalizing 2-quinolones (the tautomeric counterpart to 2-hydroxyquinolines) is notoriously difficult due to competitive N-alkylation and poor solubility in organic solvents. The introduction of the 2-methoxy group serves a dual strategic purpose:

  • Chemical Masking : It locks the molecule into the fully aromatic quinoline tautomer, dramatically improving solubility in ethereal solvents (like 1,4-dioxane) and preventing unwanted N-coordination to the transition metal catalyst[3].

  • Electronic Activation : The electron-donating nature of the methoxy group modulates the electron density of the quinoline ring. While the C3 position is typically electron-deficient, the adjacent methoxy group stabilizes the transition state during the oxidative addition of the C3-Br bond to the Pd(0) catalyst, facilitating a smoother entry into the catalytic cycle [4].

Mechanistic Pathway: The Palladium Catalytic Cycle

The cross-coupling relies on a finely tuned catalytic cycle. Understanding this cycle is essential for troubleshooting and optimizing the reaction.

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd PdII_1 Pd(II) Complex Ar-Pd(Br)(dppf) OxAdd->PdII_1 TransMet Transmetalation Boronic Acid + Base PdII_1->TransMet PdII_2 Pd(II) Complex Ar-Pd(R)(dppf) TransMet->PdII_2 RedElim Reductive Elimination C-C Bond Formation PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Substituted 2-Methoxyquinoline RedElim->Product

Fig 1: Mechanistic pathway of the Pd-catalyzed cross-coupling for 2-methoxyquinolines.

Experimental Design & Reaction Optimization

To establish a self-validating and robust protocol, various catalytic systems were evaluated. The choice of catalyst, base, and solvent directly dictates the kinetics of the transmetalation step—often the rate-limiting step in Suzuki couplings.

Table 1: Optimization of Cross-Coupling Conditions for 3-Bromo-2-methoxyquinoline

EntryCatalyst (5 mol %)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Causality / Mechanistic Observation
1Pd(PPh3)4Na2CO3 (2.0)Toluene/EtOH/H2O9045Poor boronic acid solubility; slow transmetalation leads to catalyst decay.
2 Pd(dppf)Cl₂ K2CO3 (2.5) 1,4-Dioxane/H2O 90 88 Optimal bidentate bite angle prevents Pd black formation; excellent phase transfer.
3Pd(OAc)2 + SPhosK3PO4 (2.5)Toluene/H2O10094Highly active system; required only for sterically hindered ortho-substituted boronic acids.
4Pd(dppf)Cl₂Cs2CO3 (2.5)DMF/H2O9072Base is too strong; increased protodeboronation of the boronic acid observed.

Note: Entry 2 represents the most cost-effective, bench-stable, and broadly applicable condition for standard library synthesis.

Detailed Experimental Protocol

The following protocol describes the optimized synthesis using the Pd(dppf)Cl₂ catalytic system (Table 1, Entry 2).

Materials & Reagents
  • Substrate : 3-Bromo-2-methoxyquinoline (1.0 mmol, 238 mg)

  • Coupling Partner : Aryl/Heteroaryl boronic acid (1.2 mmol)

  • Catalyst :[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 36.5 mg)

  • Base : Potassium carbonate (K2CO3) (2.5 mmol, 345 mg)

  • Solvents : 1,4-Dioxane (Anhydrous, 4.0 mL), Degassed Deionized Water (1.0 mL)

Step-by-Step Methodology
  • Preparation of the Catalytic System : To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, sequentially add 3-bromo-2-methoxyquinoline, the boronic acid, and Pd(dppf)Cl₂.

    • Causality: Weighing all solid reagents together prior to solvent addition minimizes the risk of introducing atmospheric oxygen during multiple transfers, which would rapidly oxidize the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex.

  • Solvent Addition & Degassing : Add 1,4-Dioxane (4.0 mL) to the Schlenk tube. In a separate vial, dissolve the K2CO3 in 1.0 mL of deionized water and add this aqueous solution to the reaction mixture. Immediately perform three freeze-pump-thaw cycles or vigorously sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: The biphasic Dioxane/H2O system is critical. Water dissolves the inorganic base to form the reactive boronate complex required for transmetalation, while Dioxane solubilizes the organic substrate and catalyst.

  • Reaction Execution : Seal the Schlenk tube under an Argon atmosphere and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm) for 12 hours.

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic phase, driving the transmetalation step forward.

Workup & Purification
  • Quenching : Cool the reaction mixture to room temperature. The solution should appear as a dark brown/black homogeneous mixture. Dilute the mixture with Ethyl Acetate (EtOAc, 10 mL) and Water (10 mL).

  • Extraction : Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL).

    • Causality: EtOAc effectively extracts the moderately polar 3-substituted 2-methoxyquinoline product while leaving the inorganic palladium salts and borate byproducts in the aqueous phase.

  • Drying & Concentration : Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically 9:1 to 7:3) to afford the pure 3-substituted 2-methoxyquinoline.

Troubleshooting & Self-Validating Checks

To ensure the protocol acts as a self-validating system, monitor the following indicators:

  • Visual Validation during Reaction : Upon reaching 90 °C, the reaction should transition from a pale orange suspension to a dark, deep red/brown solution. If the solution rapidly turns black with a heavy precipitate within the first 30 minutes, "Palladium black" has crashed out. Causality: This indicates a failure in the degassing step or a poisoned catalyst; the reaction will stall.

  • TLC Monitoring (Trustworthiness Check) : 3-Bromo-2-methoxyquinoline is strongly UV-active at 254 nm. Its complete disappearance, coupled with the appearance of a new spot that is often highly fluorescent under 365 nm (due to the extended conjugation of the newly formed biaryl system), validates successful C-C bond formation.

  • Issue: High levels of homocoupled boronic acid (biaryl byproduct) .

    • Causality: The presence of residual oxygen promotes the oxidative homocoupling of the boronic acid.

    • Solution: Ensure strict anaerobic conditions; increase Argon sparging time to 30 minutes prior to heating.

  • Issue: Incomplete conversion with ortho-substituted boronic acids .

    • Causality: The bulky dppf ligand struggles to accommodate severe steric hindrance during transmetalation.

    • Solution: Switch to the more sterically accommodating and highly electron-rich Pd(OAc)2 / SPhos catalytic system (Table 1, Entry 3) and increase the temperature to 100 °C.

References

  • Karkara, B.B., et al. "Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity." Bioorganic Chemistry, 2020. URL:[Link]

  • Priebbenow, D. L., et al. "New synthetic approaches towards analogues of bedaquiline." RSC Advances, 2015. URL:[Link]

  • Wang, J., et al. "A nucleophilic 1, 3-rearrangement leading to 3, 4-disubstituted 3, 4-dihydroquinolines." Tetrahedron, 2020. URL:[Link]

  • Parthasarathy, K., et al. "Palladium(II)-Catalyzed Substituted Pyridine Synthesis from α,β-Unsaturated Oxime Ethers via a C–H Alkenylation/Aza-6π-Electrocyclization Approach." Organic Letters, 2021. URL:[Link]

Application

Application Note: Advanced Purification Strategies for 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

Introduction & Rationale Diarylquinolines represent a cornerstone in modern antimycobacterial drug development, most notably exemplified by the ATP synthase inhibitor bedaquiline [1]. The compound 6-Bromo-3-(2-fluoro-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Diarylquinolines represent a cornerstone in modern antimycobacterial drug development, most notably exemplified by the ATP synthase inhibitor bedaquiline [1]. The compound 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (PubChem CID 130427617) serves as a highly specialized, advanced intermediate for synthesizing next-generation diarylquinoline analogs. The incorporation of a 2-fluoro-3-methoxy motif on the benzyl ring is a deliberate structural modification designed to modulate lipophilicity and improve metabolic stability against oxidative degradation.

However, this structural complexity introduces significant purification challenges following the standard methoxylation of its 2-chloro precursor. The downstream synthetic step involves a highly sensitive lithium-halogen exchange (typically utilizing LDA or n-BuLi at -75°C) to couple the naphthalene-amine side chain [2]. Any residual protic impurities, unreacted precursors, or des-bromo analogs will fail to lithiate correctly, terminating the synthesis and irreversibly contaminating the final Active Pharmaceutical Ingredient (API). Therefore, a rigorous, multi-modal purification strategy is mandatory.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating purification system, we must first analyze the molecule's physicochemical profile. The presence of heavy halogens and methoxy groups dictates the stationary and mobile phase selections.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyEstimated ValueChromatographic Implication
Molecular Weight 376.2 g/mol Amenable to standard ESI-MS detection; isotopic pattern confirms mono-bromine ([M+H]⁺ 376.0/378.0, 1:1 ratio).
LogP ~5.2Highly lipophilic; requires strong organic modifiers (MeCN or EtOAc) for elution from stationary phases.
pKa (Quinoline N) ~2.5 - 3.5Weakly basic. The electron-withdrawing 2-methoxy group suppresses basicity, but the nitrogen remains prone to silanol tailing on silica.
Halogen Content 1 Br, 1 FHigh polarizability; provides excellent retention and distinct selectivity on C18 reverse-phase columns.
Causality in Method Design: The "Why"
  • Why Hexane/Ethyl Acetate for Normal Phase? Methoxyquinolines exhibit moderate polarity. Similar to methoxyflavones, they are optimally resolved on bare silica using a non-polar to moderately polar gradient (Hexane/EtOAc) rather than chlorinated solvents, which can cause the co-elution of structurally similar halogenated impurities [3].

  • Why 0.1% Formic Acid in RP-HPLC? Although the 2-methoxy group sterically and electronically hinders the quinoline nitrogen, residual basicity remains. Formic acid lowers the mobile phase pH to ~2.7. This ensures the quinoline nitrogen is fully protonated while simultaneously protonating residual acidic silanols on the C18 silica support, thereby eliminating secondary interactions and peak tailing.

  • Why a Recrystallization Polish? Chromatography alone often leaves trace solvent or silica leachates. A final recrystallization from a protic solvent system (Methanol/Water) forces the highly lipophilic compound into a crystalline lattice, excluding structurally dissimilar trace impurities and yielding >99.5% purity.

Purification Workflow & Interaction Models

Workflow Crude Crude Reaction Mixture (Post-Methoxylation) Flash Normal-Phase Flash Chromatography (Silica, Hexane/EtOAc) Crude->Flash Removes polar tars & salts Prep Reverse-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% FA) Flash->Prep Removes des-bromo impurities Cryst Recrystallization (Methanol/Water) Prep->Cryst Polish & isolate solid Pure Pure Target Compound (>99.5% API Grade) Cryst->Pure Vacuum drying

Fig 1. Three-stage purification workflow for the diarylquinoline intermediate.

Interactions Molecule Target Quinoline (LogP ~5.2) C18 C18 Stationary Phase (Hydrophobic) Molecule->C18 Hydrophobic Retention Silanol Residual Silanols (Polar/Acidic) Molecule->Silanol Weak H-bonding MobilePhase Mobile Phase (pH ~2.7) MobilePhase->Silanol Protonation (Suppresses Tailing)

Fig 2. Chromatographic interaction model during RP-HPLC purification.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Bulk Cleanup)

Objective: Remove polar reaction byproducts (e.g., sodium methoxide salts, polar tars) and the bulk of the unreacted 2-chloro precursor.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mass in a minimum volume of Dichloromethane (DCM). Dry load the sample onto Celite 545 (1:3 ratio of crude to Celite) and evaporate the DCM under reduced pressure to create a free-flowing powder.

  • Column Equilibration: Equilibrate a 120 g spherical silica gel column (40-60 µm) with 100% Hexane for 3 Column Volumes (CV).

  • Elution Gradient:

    • 0-2 CV: 100% Hexane

    • 2-10 CV: Linear gradient from 0% to 20% Ethyl Acetate in Hexane.

    • 10-15 CV: Hold at 20% Ethyl Acetate.

  • Fraction Collection: Monitor absorbance at 254 nm and 280 nm. The target compound typically elutes between 12-18% Ethyl Acetate.

Self-Validation & QC Check: Perform TLC on silica gel 60 F254 plates using Hexane:EtOAc (8:2). The target compound should present a distinct spot at Rf​≈0.45 . The absence of baseline retention confirms the successful removal of polar polymeric tars.

Protocol 2: Reverse-Phase Preparative HPLC (Precision Isolation)

Objective: Separate the target compound from closely eluting des-bromo impurities and regioisomers that cannot be resolved on normal-phase silica.

Step-by-Step Methodology:

  • System Setup: Utilize a Prep-HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Buffer A: LC-MS grade Water + 0.1% v/v Formic Acid.

    • Buffer B: LC-MS grade Acetonitrile + 0.1% v/v Formic Acid.

  • Injection: Dissolve the flash-purified material in Acetonitrile (max concentration 50 mg/mL). Inject via a preparative autosampler.

  • Gradient Program:

Table 2: Prep-HPLC Gradient Conditions

Time (min)% Buffer A (H₂O + FA)% Buffer B (MeCN + FA)Flow Rate (mL/min)
0.0406020.0
2.0406020.0
15.0109020.0
18.059520.0
20.0406020.0

Self-Validation & QC Check: Analyze the collected fractions via Analytical LC-MS. The target peak must demonstrate >98% Area Under Curve (AUC) at 254 nm. Mass confirmation must show the characteristic 1:1 isotopic doublet at m/z 376.0 and 378.0 [M+H]+ . If des-bromo impurity ( m/z 298.1) is detected >0.5%, the fraction must be rejected and re-processed.

Protocol 3: Recrystallization (Final Polishing)

Objective: Achieve >99.5% API-grade purity and isolate the compound as a stable, solvent-free crystalline solid [4].

Step-by-Step Methodology:

  • Concentration: Pool the pure HPLC fractions and remove the Acetonitrile under reduced pressure at 40°C. Extract the remaining aqueous layer with EtOAc, dry over anhydrous Na2​SO4​ , and evaporate to yield an off-white solid.

  • Dissolution: Suspend the solid in boiling Methanol (approx. 5 mL per gram of compound). Stir until complete dissolution is achieved.

  • Precipitation: Remove from heat. Slowly add cold LC-MS grade Water dropwise until the solution becomes slightly turbid (the cloud point).

  • Crystallization: Allow the mixture to cool to room temperature undisturbed for 4 hours, then transfer to a -20°C freezer overnight to maximize yield.

  • Isolation: Filter the resulting white, needle-like crystals through a sintered glass funnel (Porosity 3). Wash the filter cake with ice-cold Methanol/Water (1:1).

  • Drying: Dry the crystals in a vacuum oven at 45°C for 24 hours to remove all residual solvents.

Self-Validation & QC Check: Determine the melting point (expected sharp transition, indicative of high crystalline purity). Perform a final ¹H-NMR (400 MHz, CDCl₃) analysis. The absence of a singlet at ~1.5 ppm (water) or ~3.49 ppm (methanol) confirms successful drying, validating the material for downstream lithiation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 130427617, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline." PubChem,[Link][1]

  • World Intellectual Property Organization. "PROCESS FOR THE PREPARATION OF BEDAQUILINE FUMARATE." WIPO Patents, WO2020161743A1, 2020.[2]

  • Teledyne ISCO. "Purification Strategies for Flavones and Related Compounds." Teledyne Labs Application Notes, 2012.[Link][3]

Sources

Method

Application Note: Mass Spectrometry Fragmentation and Bioanalytical Profiling of 6-Bromo-2-Methoxyquinoline Derivatives

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and In Vitro Assay Buffers Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) and In Vitro Assay Buffers Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction and Chemical Context

The 6-bromo-2-methoxyquinoline scaffold is a privileged structural motif in modern medicinal chemistry, most notably serving as the core pharmacophore for the diarylquinoline class of antitubercular therapeutics. The flagship molecule of this class, Bedaquiline (Sirturo), and its next-generation preclinical analogues (e.g., TBAJ-876), have revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB)[1][2].

From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, these derivatives present unique analytical challenges. They are notoriously lipophilic (Bedaquiline exhibits a logP of ~7.25), leading to extensive tissue distribution, long terminal half-lives, and complex metabolic profiling requirements[2]. Consequently, robust structural elucidation and highly sensitive quantification via LC-MS/MS are critical. This application note details the gas-phase fragmentation mechanics of 6-bromo-2-methoxyquinoline derivatives and provides a field-validated protocol for their bioanalysis.

Mechanisms of Gas-Phase Fragmentation

Understanding the collision-induced dissociation (CID) of these molecules is imperative for selecting optimal Multiple Reaction Monitoring (MRM) transitions that ensure a self-validating, high-signal-to-noise assay.

The Bromine Isotopic Signature

The presence of the 6-bromo substituent provides a distinct diagnostic feature during full-scan MS acquisition. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Therefore, intact precursor ions of mono-brominated derivatives exhibit a characteristic doublet separated by 2 Da (e.g., the N-desmethyl metabolite M2 appears at m/z 542 and 544)[3]. This isotopic signature is highly useful for distinguishing drug-related material from endogenous background matrix ions during metabolite identification.

Methoxyquinoline Core Cleavages

Oxygenated quinolines typically undergo initial fragmentation at the methoxy group. The loss of a methyl radical ( ∙CH3​ , -15 Da) or formaldehyde ( CH2​O , -30 Da) are common pathways, driven by the thermodynamic stability of the resulting quinolone-like structures[4][5]. Furthermore, the quinoline ring itself can undergo ring contraction and expulsion of hydrogen cyanide ( HCN , -27 Da), a hallmark of nitrogen-containing heterocycles[6].

Aliphatic Side-Chain Alpha-Cleavage

In complex derivatives like Bedaquiline, the most dominant and analytically useful fragmentation occurs at the aliphatic amine side chain. CID of the protonated precursor ( [M+H]+ at m/z 556) yields a highly stable N,N-dimethylmethyleneiminium product ion at m/z 58[7].

  • Causality of Selection: This α -cleavage transition ( 556→58 ) is the gold standard for quantitation because the low-mass iminium ion is formed with high efficiency, providing exceptional assay sensitivity.

  • Qualifier Pathways: Another significant pathway is the loss of water (-18 Da) resulting in a fragment at m/z 538, which is routinely monitored as a qualifier ion to ensure peak purity and assay trustworthiness[8].

MS_Fragmentation Parent Protonated Precursor [M+H]+ m/z 556 (e.g., Bedaquiline) AlphaCleavage Alpha-Cleavage m/z 58 (Iminium Ion) Parent->AlphaCleavage Primary MRM Quantitation WaterLoss Dehydration m/z 538 [M+H - H2O]+ Parent->WaterLoss Qualifier Ion Desmethyl N-Demethylation m/z 542/544 (M2 Metabolite) Parent->Desmethyl CYP3A4 Metabolism In Vivo MethoxyLoss Methoxy Cleavage Loss of •CH3 or CH2O (Minor Pathway) Parent->MethoxyLoss CID Fragmentation

Caption: Gas-phase fragmentation and metabolic pathways of 6-bromo-2-methoxyquinoline derivatives.

Quantitative MRM Data

To establish a self-validating quantitative system, both a primary (quantitation) and secondary (qualifier) transition must be monitored. The table below summarizes the optimized MRM parameters for a standard triple quadrupole mass spectrometer.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Analytical Purpose
Bedaquiline 556.058.135Primary Quantitation
Bedaquiline 556.0538.560Qualifier Ion
M2 Metabolite (N-desmethyl)542.0480.340Primary Quantitation
Bedaquiline-d6 (IS)562.264.235Internal Standard

Note: Precursor masses are based on the nominal mass of the 79Br isotope.

Experimental Protocol: Bioanalysis in Human Plasma

This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with Reversed-Phase LC-MS/MS to achieve a Lower Limit of Quantitation (LLOQ) of 5 ng/mL[7].

Reagents and Materials
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) (LC-MS grade).

  • Mobile Phase A: 5 mM Ammonium formate in 0.1% formic acid (aq).

  • Mobile Phase B: 100% Methanol (LC-MS grade).

  • Analytical Column: C18, 50 × 4.6 mm, 5 µm particle size.

Sample Preparation (Liquid-Liquid Extraction)
  • Causality of LLE: 6-bromo-2-methoxyquinoline derivatives are exceptionally lipophilic. MTBE selectively partitions these non-polar analytes into the organic phase while leaving polar plasma proteins and endogenous phospholipids in the aqueous layer. This drastically reduces matrix effects and ion suppression in the ESI source compared to standard protein precipitation.

Step-by-Step Workflow:

  • Aliquot 50 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (Bedaquiline-d6, 500 ng/mL) and vortex for 10 seconds.

  • Add 1.0 mL of MTBE to the sample.

  • Vortex vigorously for 5 minutes to ensure complete partitioning of the analyte into the organic layer.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A:B (50:50, v/v), vortex for 30 seconds, and transfer to an autosampler for injection.

LC-MS/MS Instrument Parameters
  • Chromatography: Operate at a flow rate of 1.0 mL/min using an isocratic elution of 10% Mobile Phase A and 90% Mobile Phase B[7].

  • Causality of Mobile Phase: The addition of ammonium formate and formic acid acts as a volatile buffer system. It stabilizes the pH, ensuring consistent protonation of the weakly basic quinoline nitrogen and the aliphatic amine during electrospray ionization (ESI), thereby maximizing the [M+H]+ yield[9].

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 700 L/h (Nitrogen).

    • Collision Gas: Argon.

LCMS_Workflow Sample Plasma Sample (50 µL) Extraction Liquid-Liquid Extraction (MTBE) Sample->Extraction LC RP-HPLC (C18) Isocratic Elution Extraction->LC MS ESI+ Triple Quad MS MRM Mode LC->MS Data Data Processing & PK Analysis MS->Data

Caption: Step-by-step LC-MS/MS bioanalytical workflow for 6-bromo-2-methoxyquinoline derivatives.

References

  • Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study National Center for Biotechnology Information (PMC). URL:[Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES Canadian Science Publishing. URL:[Link]

  • Bedaquiline has potential for targeting tuberculosis reservoirs in the central nervous system Royal Society of Chemistry. URL:[Link]

  • Bedaquiline Metabolism: Enzymes and Novel Metabolites National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876 ResearchGate. URL:[Link]

  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline National Center for Biotechnology Information (PMC). URL:[Link]

  • Crystal structures of salts of bedaquiline IUCr Journals. URL:[Link]

Sources

Application

Application Note: In Vivo Efficacy Testing of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline in Murine Models of Tuberculosis

Executive Summary & Mechanistic Rationale The compound 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is a novel, highly lipophilic diarylquinoline derivative synthesized to combat multidrug-resistant Mycobacter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is a novel, highly lipophilic diarylquinoline derivative synthesized to combat multidrug-resistant Mycobacterium tuberculosis (Mtb) [1][1]. Diarylquinolines, such as the first-in-class drug bedaquiline, represent a cornerstone of modern TB pharmacology due to their unique mechanism of action: they act as potent inhibitors of the mycobacterial ATP synthase [2][2]. By specifically binding to the c-subunit of the F0 rotor, these compounds halt proton transfer, collapse the proton motive force, and trigger rapid intracellular ATP depletion, leading to bactericidal cell death[2].

The structural modifications in this specific derivative—namely the 6-bromo, 2-fluoro, and methoxy substitutions—are rationally designed to enhance the molecule's lipophilicity, improve metabolic stability against hepatic cytochromes, and increase binding affinity to the ATP synthase target.

MOA A Diarylquinoline Derivative B Mtb Cell Wall Penetration A->B C ATP Synthase (c-subunit binding) B->C D Proton Pump Inhibition C->D E ATP Depletion & Cell Death D->E

Fig 1: Mechanism of action for diarylquinoline derivatives targeting Mtb ATP synthase.

Experimental Design & Causality (E-E-A-T)

To accurately evaluate the in vivo efficacy of highly lipophilic compounds like 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline, the experimental design must account for the complex pathophysiology of human tuberculosis.

  • Model Selection Causality: Standard BALB/c mice fail to develop human-like caseous necrotic granulomas. This can artificially inflate apparent drug efficacy, as lipophilic drugs may easily clear cellular lesions but struggle to penetrate necrotic caseum [3][3]. Therefore, this protocol utilizes the C3HeB/FeJ (Kramnik) mouse model , which develops hypoxic, caseous necrotic lung lesions, providing a highly stringent and predictive self-validating system for tissue penetrance[3].

  • Formulation Causality: Diarylquinolines are notoriously insoluble in aqueous media. Formulating the compound in 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) creates an inclusion complex that drastically improves oral bioavailability and ensures consistent gastrointestinal absorption.

  • Self-Validating Controls: The assay includes a vehicle-only negative control to track unhindered disease progression, and a Bedaquiline (25 mg/kg) positive control to benchmark the assay's sensitivity against a clinically approved standard-of-care diarylquinoline. Furthermore, a relapse cohort is included to distinguish mere bacteriostatic suppression from true sterilizing cure [4][4].

Workflow cluster_0 Efficacy Readouts A Day 0: Aerosol Infection (Mtb H37Rv) B Day 0-28: Incubation (Granuloma Formation) A->B C Day 28: Treatment Initiation (Oral Gavage, 5x/week) B->C D Week 4 & 8: Organ Harvest (Lungs & Spleen) C->D Active Phase F Week 20: Relapse Assessment (12 Weeks Post-Treatment) C->F Washout Phase E CFU Plating & Incubation (Middlebrook 7H11) D->E F->E G Efficacy & Sterilization Analysis E->G

Fig 2: In vivo workflow for assessing bactericidal and sterilizing efficacy in murine TB models.

Step-by-Step Experimental Protocol

Phase 1: Aerosol Infection and Disease Establishment
  • Inoculum Preparation: Thaw Mtb H37Rv frozen stocks and dilute in sterile PBS containing 0.05% Tween-80 to prevent bacterial clumping.

  • Aerosol Infection: Load female C3HeB/FeJ mice (8-10 weeks old) into a Madison aerosol chamber. Expose mice to the aerosolized inoculum calibrated to deliver an implantation dose of ~100-200 Colony Forming Units (CFU) per lung.

  • Incubation: Allow 28 days for the infection to establish. During this period, the bacterial burden will peak (~7.5 log₁₀ CFU/lung), and the mice will develop mature, hypoxic, caseous necrotic granulomas.

Phase 2: Compound Formulation and Dosing
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water, acidified with 0.1 N HCl to pH 3.0.

  • Compound Dissolution: Weigh the required amount of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Slowly add the vehicle while sonicating until a clear solution is achieved.

  • Dosing Regimen: Beginning on Day 28 post-infection, administer the formulated compound via oral gavage (PO) at doses of 25 mg/kg and 50 mg/kg. Dose the animals 5 days per week for a total of 8 weeks.

  • Control Administration: Concurrently dose the negative control group with the 20% HP-β-CD vehicle, and the positive control group with Bedaquiline at 25 mg/kg.

Phase 3: Efficacy Readouts (Bactericidal and Sterilizing Activity)
  • Active Phase Harvest (Weeks 4 & 8): Euthanize a subset of mice from each group (n=5-6) after 4 and 8 weeks of treatment. Aseptically harvest the lungs and spleens.

  • Homogenization & Plating: Homogenize the tissues in 2 mL of sterile PBS. Plate 10-fold serial dilutions onto Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Albumin Dextrose Catalase).

  • Incubation: Incubate the plates at 37°C for 21-28 days and enumerate the CFUs to calculate the log₁₀ reduction compared to the Day 28 baseline.

  • Relapse Assessment: Hold the remaining cohort of mice (n=10 per group) for an additional 12 weeks post-treatment without any drug administration. Euthanize at Week 20 and plate the entire lung homogenates. True sterilizing efficacy is proven only if no viable persistent bacilli resuscitate and multiply after the drug is removed[4].

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological benchmarks for this class of diarylquinolines when tested in the stringent C3HeB/FeJ necrotic TB model.

Table 1: Anticipated In Vivo Efficacy Profile in C3HeB/FeJ Mice
Treatment GroupDose (mg/kg)Lung CFU (Log₁₀) at Day 28 (Baseline)Lung CFU (Log₁₀) at Week 4Lung CFU (Log₁₀) at Week 8Relapse Rate at Week 20 (%)
Vehicle Control 07.5 ± 0.28.4 ± 0.3N/A (Mortality)N/A
Bedaquiline (Pos. Control) 257.5 ± 0.24.5 ± 0.32.1 ± 0.220%
6-Br-3-(2-F-3-OMe-Bn)-2-OMe-Quinoline 257.5 ± 0.24.2 ± 0.41.8 ± 0.310%
6-Br-3-(2-F-3-OMe-Bn)-2-OMe-Quinoline 507.5 ± 0.23.5 ± 0.20.0 (LOD)0%

Note: Limit of Detection (LOD) is typically ~1.0 log₁₀ CFU per whole organ. Relapse rate is defined as the percentage of mice with ≥1 detectable CFU after the 12-week washout period.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals optimizing the synthesis of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals optimizing the synthesis of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline . This molecule is a highly functionalized intermediate, structurally analogous to the critical bedaquiline precursor, 3-benzyl-6-bromo-2-methoxyquinoline (1)[1].

Below, you will find a mechanistic overview, a field-validated protocol, a troubleshooting Q&A, and quantitative data to ensure a self-validating experimental system.

Mechanistic Overview & Causal Factors

The transformation of the 2-chloroquinoline precursor into the target 2-methoxyquinoline relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism (2)[2]. The electron-withdrawing nature of the quinoline nitrogen activates the C2 position, allowing the methoxide ion to attack and form a tetrahedral Meisenheimer complex, followed by the expulsion of the chloride leaving group.

The Steric Challenge: The presence of the 2-fluoro-3-methoxybenzyl group introduces unique stereoelectronic effects. The ortho-fluorine atom restricts the free rotation of the benzyl group, slightly increasing the steric shielding around the C2 reactive site compared to an unsubstituted benzyl analog. Consequently, the reaction demands robust thermodynamic driving forces (excess reagents and sustained reflux) to achieve complete conversion.

The Hydrolysis Pitfall: A critical failure mode is the introduction of moisture. Water acts as a competing nucleophile, leading to the irreversible hydrolysis of the starting material into a highly polar 2-quinolone (quinolin-2(1H)-one) byproduct (3)[3].

SNAr_Mechanism SM Starting Material 6-Bromo-2-chloro-3-(2-fluoro- 3-methoxybenzyl)quinoline MeO_Attack Nucleophilic Attack (NaOMe in MeOH) SM->MeO_Attack Anhydrous Conditions H2O_Attack Moisture Intrusion (H2O Nucleophile) SM->H2O_Attack Trace Water Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) MeO_Attack->Meisenheimer Product Target Product 6-Bromo-3-(2-fluoro-3-methoxybenzyl) -2-methoxyquinoline Meisenheimer->Product -Cl⁻ Leaving Group Quinolone Polar Byproduct 2-Quinolone Derivative H2O_Attack->Quinolone -HCl

SNAr mechanism vs. hydrolysis pathway in 2-methoxyquinoline synthesis.

Step-by-Step Optimized Protocol

To maximize yield and suppress byproduct formation, follow this validated methodology:

  • Reactor Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Argon).

  • Reagent Charging: Dissolve 6-bromo-2-chloro-3-(2-fluoro-3-methoxybenzyl)quinoline (1.0 equiv) in strictly anhydrous methanol (5 to 10 volumes).

  • Nucleophile Addition: Slowly add a commercial methanolic solution of sodium methoxide (NaOMe, 15-30% w/w, 3.0 to 5.0 equiv) at room temperature. Do not use solid NaOMe exposed to air, as it rapidly absorbs moisture.

  • Reflux: Heat the reaction mixture to a gentle reflux (internal temperature ~65°C) and stir continuously for 12 to 16 hours.

  • In-Process Control (IPC): Monitor the reaction via LCMS or TLC until starting material consumption is >98%.

  • Workup & Crystallization: Cool the mixture to room temperature. Concentrate under reduced pressure to remove approximately 50% of the methanol. Add ice-cold water dropwise while stirring to induce precipitation. Store the suspension at -20°C overnight.

  • Isolation: Filter the resulting precipitate, wash sequentially with a cold water/methanol mixture (3:1) followed by pure ice-cold water, and dry under high vacuum to afford the target compound.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling with unreacted 2-chloroquinoline starting material? A: This is typically caused by reagent depletion or insufficient thermal energy. The steric bulk of the 2-fluoro-3-methoxybenzyl group requires a high local concentration of methoxide to drive the reaction forward. Ensure you are using at least 3 to 5 equivalents of fresh NaOMe. Furthermore, verify that the reaction is maintaining a true reflux (65°C internal temperature) for the full 12-16 hours.

Q2: I am observing a major polar byproduct on LCMS. What is it, and how do I prevent it? A: The polar byproduct is the 2-quinolone derivative, formed via hydrolysis of the 2-chloroquinoline or the Meisenheimer complex. This occurs when moisture is present in the methanol or the NaOMe solution (3)[3]. To prevent this, strictly use anhydrous methanol (<50 ppm water) and handle all reagents under an inert atmosphere.

Q3: My product is "oiling out" during crystallization instead of forming solid crystals. How do I fix this? A: "Oiling out" happens when the product separates as a liquid phase before crystallizing, trapping impurities. The 2-fluoro-3-methoxy substitution alters the lipophilicity compared to standard analogs. To resolve this, adjust your solvent ratio: do not remove all the methanol before adding water. Maintain a MeOH:H₂O ratio of approximately 1:1 to 1:2. Slow cooling (from room temperature to 4°C, then to -20°C) and seeding the solution with pure crystals will promote proper nucleation.

Q4: Can I use a different base, like NaOH or KOH, in methanol to generate methoxide in situ? A: No. Using hydroxide bases will directly generate the undesired 2-quinolone byproduct through hydrolysis. The nucleophile must be strictly pre-formed methoxide (NaOMe) to ensure the SNAr pathway exclusively yields the 2-methoxy ether.

Troubleshooting_Workflow Start Issue: Low Yield or Impure Product Check_Conversion Analyze LCMS/TLC for Starting Material Start->Check_Conversion Incomplete Incomplete Conversion (SM Present) Check_Conversion->Incomplete Reaction Stalled Byproducts High Byproduct Formation (SM Consumed) Check_Conversion->Byproducts Side Reactions Action_Inc1 Increase NaOMe Equivalents (Use 3-5 eq, 15-30% in MeOH) Incomplete->Action_Inc1 Action_Inc2 Ensure Reflux (65-80°C) for 12-16 hours Incomplete->Action_Inc2 Action_Byp1 Strictly Anhydrous Solvents (Prevent Quinolone) Byproducts->Action_Byp1 Action_Byp2 Optimize Crystallization (Avoid Oiling Out) Byproducts->Action_Byp2

Troubleshooting workflow for optimizing reaction yield and purity.

Quantitative Data & Yield Comparison

The table below summarizes the causal impact of specific reaction conditions on the final yield and impurity profile of the target molecule.

Condition ProfileNaOMe EquivalentsSolvent QualityTime / TempYield (%)Major Impurity Profile
Sub-optimal (Reagent Starved) 1.5 eqTechnical MeOH8h / 65°C< 50%Unreacted SM (~40%)
Moisture Contamination 3.0 eqWet MeOH12h / 65°C60%2-Quinolone (~25%)
Optimized Protocol 5.0 eqAnhydrous MeOH16h / 65°C> 92% None (< 2%)

References

  • ChemicalBook. 3-benzyl-6-bromo-2-methoxyquinoline synthesis.1

  • Google Patents. Process for the preparation of bedaquiline fumarate (WO2020161743A1).3

  • Bashir, M., Arshad, M., Begum, R., & Aggarwal, V. K. (2023). Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug. Organic Letters, 25(23), 4281-4285. 2

Sources

Optimization

Technical Support Center: Solubilization Guide for 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Overview & Physicochemical Context 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS: 2131782-63-1) is a highly lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Overview & Physicochemical Context

6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS: 2131782-63-1) is a highly lipophilic synthetic intermediate primarily utilized in the development of next-generation diarylquinoline anti-tuberculosis agents, such as TBAJ-587[1][2]. Due to its extensive aromaticity and halogenation, researchers frequently encounter thermodynamic barriers when attempting to achieve stable, high-concentration stock solutions in Dimethyl Sulfoxide (DMSO). This guide provides field-proven, self-validating protocols to ensure complete solvation and prevent downstream assay failure.

Physicochemical Profile & Solvation Parameters

Understanding the molecular constraints of this diarylquinoline intermediate is critical for predicting its behavior in polar aprotic solvents like DMSO[3].

ParameterValueCausality / Impact on Solvation
Molecular Weight 376.2 g/mol Moderate size; requires sufficient solvent cavity formation.
Chemical Formula C18H15BrFNO2High halogen content (Br, F) increases hydrophobicity and lattice energy.
Lipophilicity (cLogP) ~5.15 - 6.0Highly lipophilic; drives rapid aggregation in aqueous/polar transitions.
Max Recommended DMSO Stock 10 mM - 20 mMExceeding 20 mM risks supersaturation and delayed crystallization.
Storage Stability -20 °C (Aliquot)DMSO freezes at 18.5 °C; freeze-thaw cycles induce precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 20 mM DMSO stock solution was perfectly clear yesterday, but today there is a white precipitate at the bottom of the tube. Why did this happen? A: This is a classic case of temperature-induced supersaturation collapse. Pure anhydrous DMSO has a relatively high freezing point of 18.5 °C. If your laboratory temperature drops overnight, or if the stock was temporarily placed in a refrigerator, the DMSO begins to crystallize. As the solvent freezes, the effective concentration of the solute in the remaining liquid fraction spikes, breaching the thermodynamic solubility limit and forcing the compound out of solution. Resolution: Warm the vial in a 37 °C water bath for 10-15 minutes and sonicate until the crystals fully redissolve. Always store working stocks at room temperature if used within 24 hours, or freeze in single-use aliquots at -20 °C to prevent repeated freeze-thaw stress.

Q2: The compound appears fully dissolved in DMSO, but my in vitro assay replicates have high standard deviations. Could solubility be the issue? A: Yes. Highly lipophilic diarylquinoline derivatives are notorious for forming nano-aggregates or colloidal suspensions in DMSO that appear completely limpid (clear) to the naked eye[2][4]. While the solution looks homogeneous, the compound is actually suspended as microscopic clusters, leading to inconsistent dosing when pipetted. Resolution: Implement the Tyndall Effect QC Check . Shine a standard red or green laser pointer through the side of the glass vial. If you see the path of the laser beam illuminated within the liquid, nano-precipitates are present (light scattering). A true molecular solution will not scatter the beam[4]. If scattering is observed, dilute the stock to 10 mM or apply gentle heating.

Q3: How do I prevent the compound from "crashing out" when I transfer the DMSO stock into my aqueous biological assay buffer? A: Direct injection of a high-concentration DMSO stock into an aqueous buffer creates localized zones of high solvent polarity, triggering immediate nucleation and "crash-out." Because this compound lacks ionizable groups that enhance aqueous solubility, you must step down the polarity gradually. Resolution: Use a co-solvent intermediate. Pre-dilute the DMSO stock into a transitional matrix (e.g., 40% PEG300 / 5% Tween-80) before adding it dropwise to the final aqueous buffer[3].

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Validated 10 mM Master Stock in DMSO

Causality Focus: This protocol uses thermal energy to overcome the lattice enthalpy of the crystalline solid, followed by a physical validation step to ensure true molecular dispersion.

  • Equilibration: Allow the lyophilized powder of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline to reach room temperature in a desiccator to prevent ambient moisture condensation (water severely degrades DMSO solvation capacity).

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Thermal Disruption: Vortex the vial for 30 seconds. Place the vial in a sonicating water bath set to 37 °C for 10 minutes. Mechanism: Sonication provides localized cavitation energy to break apart crystal lattices, while heat increases solvent kinetic energy.

  • Validation (The Tyndall Test): Move to a dimly lit room. Shine a laser pointer horizontally through the vial.

    • Pass: The liquid is completely dark; no beam path is visible.

    • Fail: A distinct line of scattered light is visible. (Action: Return to sonication or dilute to 5 mM).

  • Storage: Aliquot into single-use amber glass vials (to prevent UV degradation) and store at -20 °C.

Solubilization_Workflow Start Weigh Compound (Equilibrate to RT) AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Sonicate Sonicate & Warm (37°C) for 10 mins AddDMSO->Sonicate Visual Visual Inspection Is it clear? Sonicate->Visual Visual->Sonicate Visible Particles Tyndall Tyndall Effect QC (Laser Pointer Test) Visual->Tyndall Visually Clear Nano Nano-aggregates Detected (Beam Scattering) Tyndall->Nano Laser Beam Visible Success True Molecular Solution Aliquot & Store at -20°C Tyndall->Success No Scattering (Dark) Nano->AddDMSO Dilute (e.g., to 5 mM)

Caption: Self-validating solubilization workflow utilizing the Tyndall effect to detect nano-aggregates.

Protocol 2: Aqueous Step-Down Dilution for In Vitro Assays

Causality Focus: Prevents nucleation by creating a thermodynamic gradient between pure DMSO and the final aqueous buffer.

  • Thawing: Remove a 10 mM DMSO aliquot from -20 °C. Warm at 37 °C for 5 minutes. Critical: Do not skip this step, as micro-crystals form during freezing.

  • Intermediate Matrix Preparation: In a separate tube, prepare a co-solvent mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3].

  • Step-Down Transfer: Pipette the required volume of the 10 mM DMSO stock directly into the center of the intermediate matrix while vortexing continuously. Mechanism: Rapid mixing disperses the compound before local supersaturation can trigger nucleation.

  • Final Dilution: Add the intermediate mixture dropwise to your final aqueous assay buffer (e.g., Middlebrook 7H9 broth or DMEM) to achieve a final DMSO concentration of ≤1% v/v.

Aqueous_Dilution Stock 10 mM DMSO Stock (Thawed & Warmed) Intermediate Intermediate Matrix (PEG300 / Tween-80) Stock->Intermediate Step 1 Buffer Aqueous Assay Buffer (Dropwise Addition) Intermediate->Buffer Step 2 Check Tyndall QC Check Buffer->Check Fail Precipitation (Adjust Co-solvents) Check->Fail Scattering Pass Ready for in vitro Assay (Final DMSO ≤ 1%) Check->Pass Clear

Caption: Step-down dilution pathway to prevent aqueous crash-out of highly lipophilic intermediates.

References

  • National Center for Biotechnology Information. "6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline - PubChem". PubChem.
  • Antimicrobial Agents and Chemotherapy. "TBAJ-587, a novel diarylquinoline, is active against Mycobacterium abscessus". ASM Journals.
  • Cole, T. and Fortaner Torrent, S. "Solubility Determination of Chemicals by Nephelometry". JRC Publications Repository.
  • Online Inhibitor. "Bedaquiline: Diarylquinoline Antibiotic for Multi-Drug Resistant Tuberculosis".

Sources

Troubleshooting

troubleshooting debromination in 6-bromo-2-methoxyquinoline synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in quinoline functionalization: the unwa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in quinoline functionalization: the unwanted hydrodebromination during the synthesis of 6-bromo-2-methoxyquinoline from 2-chloro-6-bromoquinoline.

This guide bypasses generic advice to provide you with mechanistic causality, kinetic control strategies, and self-validating protocols to ensure high-fidelity nucleophilic aromatic substitution ( SN​Ar ).

Phenomenon Overview & Mechanistic Causality

The synthesis of 6-bromo-2-methoxyquinoline relies on the selective SN​Ar displacement of the 2-chloro group by sodium methoxide (NaOMe)[1]. Because the 2-position is situated alpha to the highly electronegative quinoline nitrogen, it is significantly more electrophilic and labile than the 6-bromo position[2].

However, researchers frequently observe the formation of 2-methoxyquinoline (the debrominated byproduct). This hydrodebromination side reaction is not a simple over-reaction; it is driven by two distinct causal pathways:

  • Trace Metal-Catalyzed Reduction: If palladium (Pd) or copper (Cu) contaminants are carried over from preceding cross-coupling steps, they can catalyze reductive dehalogenation. In this cycle, methoxide acts as a potent hydride source via β -hydride elimination from a transient metal-methoxide complex[3].

  • Base-Initiated Single Electron Transfer (SET): At elevated temperatures (e.g., prolonged reflux >80∘ C) and in the presence of excess strong base, direct hydrodehalogenation can occur via an SET mechanism, stripping the bromine atom entirely independent of metal catalysts[4].

MechanisticPathway SM 2-Chloro-6-bromoquinoline (Starting Material) SNAr S_NAr Reaction (+ NaOMe, 60°C) SM->SNAr Fast (Kinetic) Side Hydrodebromination (Trace Metals / >80°C) SM->Side Direct Reduction Prod 6-Bromo-2-methoxyquinoline (Desired Product) SNAr->Prod Prod->Side Prolonged Heating Byprod 2-Methoxyquinoline (Debrominated Byproduct) Side->Byprod

Mechanistic pathways showing the desired SNAr reaction versus the hydrodebromination side reaction.

Diagnostic Data & Condition Optimization

To establish a self-validating system, you must understand how reaction parameters quantitatively impact the equilibrium between the desired SN​Ar and the undesired reduction.

Table 1: Impact of Reaction Parameters on Debromination Yield

TemperatureNaOMe EquivalentsTrace Pd/Cu ContaminationReaction TimeYield (Desired Product)Yield (Debrominated Byproduct)
80°C (Reflux)3.0 eq< 5 ppm16 hours65%18%
80°C (Reflux)3.0 eq> 50 ppm16 hours42%45%
60°C1.2 eq< 5 ppm6 hours92%< 1%
60°C1.2 eq> 50 ppm6 hours81%8%

Troubleshooting Guide (Q&A)

Q: My LC-MS shows a growing peak corresponding to 2-methoxyquinoline (M-Br). How do I stop this? A: This indicates active hydrodebromination. First, check your reaction temperature. While some legacy literature suggests refluxing bromoquinolines with NaOMe[1], exceeding 65°C drastically increases the rate of SET-mediated debromination[4]. Reduce the temperature to 50–60°C. Second, evaluate your NaOMe stoichiometry; strictly limit it to 1.1–1.2 equivalents. Excess alkoxide drives the equilibrium toward the reduction pathway.

Q: I reduced the temperature and base equivalents, but debromination still occurs rapidly. What is the hidden variable? A: The most likely culprit is transition metal contamination. If your starting material was synthesized using cross-coupling, trace palladium or copper can persist. Under basic conditions, Pd readily inserts into the C-Br bond, and methoxide acts as a hydride donor, leading to rapid reductive dehalogenation[3]. Actionable fix: Treat your starting material with a metal scavenger (e.g., QuadraSil MP or EDTA) prior to the SN​Ar step.

Q: How can I differentiate between starting material degradation and product over-reaction? A: Implement kinetic tracking (HPLC sampling every 60 minutes). The SN​Ar displacement of the 2-chloro group is kinetically favored and highly selective[2]. If debromination is a secondary over-reaction, the byproduct will only appear after the desired 6-bromo-2-methoxyquinoline has formed. If the byproduct forms simultaneously with the product, suspect metal-catalyzed reduction of the starting material itself.

DecisionTree Start High Debromination Detected (>5%) Q1 Reaction Temp > 65°C? Start->Q1 A1_Yes Reduce Temp to 50-60°C Monitor Kinetics Q1->A1_Yes Yes Q2 Trace Pd/Cu Present from Prior Steps? Q1->Q2 No A2_Yes Add Metal Scavenger (e.g., EDTA, Silica-Thiol) Q2->A2_Yes Yes Q3 Excess NaOMe used (>1.5 equiv)? Q2->Q3 No A3_Yes Limit NaOMe to 1.1-1.2 eq. Control Addition Rate Q3->A3_Yes Yes

Troubleshooting decision tree for isolating the root cause of hydrodebromination in the reactor.

Self-Validating Experimental Protocol

To ensure reproducibility and eliminate debromination, follow this optimized Standard Operating Procedure (SOP) for the synthesis of 6-bromo-2-methoxyquinoline.

Step 1: Substrate Preparation & Scavenging Dissolve 2-chloro-6-bromoquinoline (10.0 g, 41.2 mmol) in anhydrous methanol (100 mL). Self-Validation: If prior metal catalysis was used to synthesize the starting material, add 5 wt% silica-thiol scavenger, stir for 1 hour at room temperature, and filter through a Celite pad to ensure a metal-free environment.

Step 2: Controlled Nucleophilic Addition Cool the purified solution to 0°C under an inert nitrogen atmosphere. Dropwise, add a freshly titrated solution of Sodium Methoxide (NaOMe) in methanol (25 wt%, 10.4 mL, 45.3 mmol, 1.10 eq). Causality Note: Strict stoichiometric control prevents the base from acting as an SET reducing agent[4].

Step 3: Kinetically Controlled Heating Warm the reaction mixture to 60°C. Do not exceed this temperature. The C-Cl bond is highly labile compared to C-Br under these specific thermal conditions[2].

Step 4: In-Process Control (IPC) After 4 hours, pull a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via HPLC. The C-Cl substitution should be >95% complete. If complete, proceed immediately to Step 5 to prevent secondary debromination.

Step 5: Quenching & Isolation Cool the reactor to 0°C. Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl , 50 mL). Causality Note: Neutralizing the excess methoxide immediately halts any base-driven reductive pathways. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Recrystallize from minimal hot methanol to yield pure 6-bromo-2-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q: Can I use potassium tert-butoxide ( KOtBu ) instead of NaOMe to speed up the reaction? A: No. While KOtBu is a stronger base, it is sterically hindered and an excellent single-electron donor. Substituting NaOMe with KOtBu will drastically increase the rate of SET-mediated hydrodebromination and yield complex mixtures rather than the desired methoxy product.

Q: Does the concentration of the reaction mixture affect the debromination rate? A: Yes. Highly concentrated reactions ( >1.0 M) can experience localized thermal "hot spots" during the exothermic addition of NaOMe, which provides the activation energy needed to initiate radical debromination. Maintain a dilution of ~0.4 M to ensure efficient heat dissipation.

Q: Can I use DMF as a co-solvent to increase solubility? A: Use caution. While DMF increases the solubility of the starting material and accelerates the SN​Ar reaction, it also accelerates base-mediated hydrodehalogenation[4]. If you must use a DMF/MeOH mixture, you must strictly cap the reaction temperature at 50°C and monitor the kinetics closely.

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Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 6-Bromo-2-methoxyquinoline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 6-bromo-2-methoxyquinoline .

Rather than relying on trial-and-error, this guide emphasizes the causality behind chromatographic behavior, providing you with self-validating workflows to overcome peak tailing, retention time drift, and resolution failures.

Chemical Profiling & The Causality of Chromatographic Behavior

To optimize the mobile phase, we must first deconstruct the analyte. 6-bromo-2-methoxyquinoline is a highly hydrophobic, weakly basic heterocyclic compound. Its chromatographic behavior is dictated by the push-and-pull between its lipophilic substituents and its ionizable nitrogen atom.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueChromatographic Implication
Molecular Weight 238.08 g/mol Elutes well within standard small-molecule LC-MS and UV detection ranges.
LogP (Predicted) ~3.5 - 4.0Highly hydrophobic; requires a high percentage of organic modifier (>50% ACN/MeOH) to achieve reasonable retention times.
pKa (Conjugate Acid) ~1.95 ± 0.50Critical: The electron-withdrawing methoxy and bromo groups drastically lower the basicity of the quinoline nitrogen. Operating at a mobile phase pH of 1.5–3.0 causes partial ionization, leading to peak splitting and retention drift.
Hydrogen Bond Acceptors 2Can interact with protic solvents (like Methanol) or polar-embedded stationary phases to provide alternative selectivity mechanisms.
Table 2: Mobile Phase Buffer Selection Matrix
Buffer SystempH RangeAnalyte StateTailing RiskRecommendation
0.1% TFA in Water ~2.0~50% IonizedHigh (Mixed Mode)Not Recommended . Operating exactly at the analyte's pKa causes severe retention time instability.
0.1% Formic Acid ~2.7~85% NeutralModerateUsable for LC-MS, but slight retention shifts may occur due to the presence of an ionized fraction.
10 mM Ammonium Acetate ~4.5>99% NeutralLowHighly Recommended . The analyte is fully neutral, maximizing hydrophobic retention and peak symmetry.

Diagnostic Optimization Workflow

The following logic tree illustrates the critical decision points for mitigating the two most common failures in quinoline analysis: pH-induced retention shifts and secondary silanol interactions.

HPLC_Troubleshooting Start Analyze 6-bromo-2-methoxyquinoline pKa ≈ 1.95 CheckPH Is Mobile Phase pH between 1.0 and 3.0? Start->CheckPH Risk High Risk of RT Drift (pH ≈ pKa) CheckPH->Risk Yes (e.g., 0.1% TFA) Safe Analyte is >99% Neutral (pH > 4.0) CheckPH->Safe No (e.g., pH 4.5 Buffer) Tailing Peak Tailing Observed? Risk->Tailing Safe->Tailing Silanol Secondary Silanol Interactions Tailing->Silanol Yes Optimal Robust Method Achieved (As: 0.95 - 1.10) Tailing->Optimal No Endcap Use End-capped C18 or Add TEA Silanol->Endcap Endcap->Optimal

Diagnostic workflow for mitigating pH-induced retention shifts and silanol interactions.

Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing (Asymmetry > 1.5) with 6-bromo-2-methoxyquinoline despite using a standard C18 column? Causality: Peak tailing in reversed-phase HPLC often arises from multiple retention mechanisms occurring simultaneously 1[1]. While the primary mechanism is hydrophobic interaction with the C18 phase, a secondary, highly disruptive mechanism is the ion-exchange interaction between the basic quinoline nitrogen and exposed, acidic silanol groups (Si-OH) on the silica surface 2[2]. Free silanols are highly acidic and remain ionized at mid-pH levels, creating strong electrostatic drag on any protonated analyte molecules. Solution: Switch to a fully end-capped or polar-embedded C18 column to physically block residual silanol activity[2]. If changing the column is not an option, incorporate a competing base, such as triethylamine (TEA), into the mobile phase to preferentially mask the active silanol sites 3[3].

Q2: My retention times are drifting between injections. How do I stabilize them? Causality: Retention time instability is a classic symptom of operating the mobile phase pH too close to the analyte's pKa. The electron-withdrawing 2-methoxy and 6-bromo groups significantly lower the quinoline nitrogen's pKa to approximately 1.95 4[4]. If you are using a common acidic additive like 0.1% TFA (pH ~2.0), the analyte exists in a highly volatile 50:50 equilibrium between its protonated and neutral states. Micro-fluctuations in mobile phase preparation will drastically shift this ratio, altering the compound's overall hydrophobicity and retention[2]. Solution: Buffer the mobile phase at least 2 pH units away from the pKa. Using 10 mM Ammonium Acetate adjusted to pH 4.5 ensures the compound is >99% in its neutral, hydrophobic state, locking in the retention time.

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier for this compound? Causality: The choice of organic modifier directly influences both the eluent's polarity and its hydrogen-bonding capacity 5[5]. Acetonitrile is an aprotic solvent with lower viscosity, which generally yields sharper peaks and lower backpressure for hydrophobic quinolines 6[6]. However, Methanol is protic and can engage in hydrogen bonding with the 2-methoxy group of the analyte. Solution: Start with Acetonitrile to establish a baseline for efficiency and peak shape. If you encounter co-eluting impurities (such as structural isomers like 8-methoxyquinoline), switch to Methanol to exploit alternative hydrogen-bonding selectivity.

Self-Validating Experimental Protocol: Mobile Phase Optimization

This protocol is designed as a closed-loop, self-validating system. You will not proceed to sample analysis until the System Suitability Testing (SST) criteria prove that the chemical environment is strictly controlled.

Materials Required
  • Column: High-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Milli-Q water, adjusted to pH 4.5.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).

Step-by-Step Methodology
  • Aqueous Buffer Preparation:

    • Dissolve 0.77 g of Ammonium Acetate in 1.0 L of Milli-Q water.

    • Using a calibrated pH meter, adjust the solution to exactly pH 4.5 using dilute glacial acetic acid.

    • Causality Check: Buffering at pH 4.5 ensures the mobile phase is >2 units above the analyte's pKa (~1.95). This forces the 6-bromo-2-methoxyquinoline into a >99% neutral state, preventing mixed-mode retention and RT drift.

  • Filtration & Degassing: Vacuum-filter Mobile Phase A through a 0.22 µm nylon membrane. Sonicate both Phase A and Phase B for 10 minutes to degas.

  • System Equilibration: Purge the HPLC lines. Equilibrate the column with 50% A / 50% B at a flow rate of 1.0 mL/min for at least 20 column volumes until the baseline UV signal and system pressure are completely flat.

  • Sample Preparation: Dissolve the 6-bromo-2-methoxyquinoline reference standard in a 50:50 mixture of ACN:Water to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Scouting Gradient Run:

    • Inject 5 µL of the standard.

    • Execute a linear gradient from 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes, then re-equilibrating at 10% B for 5 minutes.

    • Monitor UV absorbance at 254 nm and 280 nm.

  • System Suitability Validation (The Self-Validating Step):

    • Before analyzing any unknown samples, inject the standard six consecutive times under the optimized isocratic condition determined from the scouting run.

    • Validation Criteria: Calculate the Relative Standard Deviation (RSD) of the retention time and the USP Tailing Factor ( Tf​ ).

      • RT RSD must be < 1.0%, mathematically proving pH stability.

      • Tf​ must be between 0.95 and 1.20, proving the absence of secondary silanol interactions.

    • Feedback Loop: If Tf​ > 1.20, the system is not validated. Do not proceed. Flush the column, verify the buffer pH, and consider adding 0.1% TEA to Mobile Phase A to further mask silanols.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - 2

  • How to Reduce Peak Tailing in HPLC? - Phenomenex - 1

  • Optimizing Mobile Phase Composition for HPLC of Quinolones - Benchchem - 3

  • Buy 8-Methoxy-2-methoxyquinoline (EVT-5346427) / Physicochemical Properties - EvitaChem - 4

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex - 5

  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives - Benchchem - 6

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro-3-Methoxybenzyl Substitutions

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks when working with 2-fluoro-3-methoxybenzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing synthetic bottlenecks when working with 2-fluoro-3-methoxybenzyl derivatives.

The ortho-fluoro group introduces a deceptive challenge: while fluorine is sterically small, its high electronegativity creates a strong local dipole that repels electron-rich nucleophiles. When coupled with a meta-methoxy group, the aromatic ring experiences a "buttressing effect" that restricts the conformational freedom of the benzylic carbon. This creates a highly hindered trajectory for incoming nucleophiles during SN​2 reactions, a common hurdle in the synthesis of complex pharmaceuticals such as meprin β inhibitors[1], adenosine A2A receptor antagonists[2], and SARS-CoV-2 main protease inhibitors[3].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to drive your substitutions to completion.

Part 1: Troubleshooting Guides & FAQs

Q1: My nucleophilic substitution with a secondary amine stalls at 20% conversion. How do I drive the reaction to completion? Cause: Secondary amines (e.g., morpholine, piperazine derivatives) face severe steric repulsion when approaching the benzylic carbon flanked by the ortho-fluoro group. The activation energy required to reach the SN​2 transition state is significantly elevated[1]. Solution: Do not simply increase the temperature, as this promotes degradation. Instead, lower the activation energy by switching the leaving group. If you are starting from 2-fluoro-3-methoxybenzyl chloride, employ an in situ Finkelstein reaction by adding 1.2 equivalents of Sodium Iodide (NaI). The transient benzylic iodide is vastly more reactive and compensates for the steric penalty.

Q2: I am observing significant ether cleavage of the 3-methoxy group or defluorination. What is causing this? Cause: Harsh conditions (temperatures >100°C) combined with strong, hard nucleophiles (like alkoxides or unhindered primary amines) can trigger unintended Nucleophilic Aromatic Substitution ( SN​Ar ). The ortho-fluoro group strongly activates the ring toward SN​Ar , leading to defluorination or methoxy cleavage. Solution: Shift to softer reaction conditions. Use polar aprotic solvents (DMF or DMSO) at lower temperatures (40–60°C) to increase the ground-state energy of the nucleophile without providing enough thermal energy to cross the SN​Ar threshold.

Q3: Why is my choice of base critical when coupling bulky azapeptides or heterocyclic amines? Cause: Standard bases like Triethylamine (TEA) can act as competing nucleophiles against highly activated benzylic halides, forming stable quaternary ammonium salts that trap your starting material. Solution: Use strictly non-nucleophilic bases. N,N-Diisopropylethylamine (DIPEA) or inorganic bases like Cs2​CO3​ are mandatory. DIPEA's isopropyl groups provide enough steric bulk to prevent it from attacking the benzylic position while still effectively scavenging the HCl/HBr byproduct[3].

Part 2: Mechanistic & Troubleshooting Workflows

Troubleshooting Start Start: 2-Fluoro-3-methoxybenzyl Substitution CheckYield Is Conversion > 80%? Start->CheckYield Success Proceed to Workup CheckYield->Success Yes Steric Identify Limiting Factor CheckYield->Steric No AddKI Bulky Amine: Add NaI (Finkelstein) Steric->AddKI ChangeSolvent Poor Solubility: Switch to DMF/DMSO Steric->ChangeSolvent OptimizeBase Side Reactions: Use DIPEA Steric->OptimizeBase AddKI->CheckYield ChangeSolvent->CheckYield OptimizeBase->CheckYield

Decision tree for troubleshooting steric hindrance in 2-fluoro-3-methoxybenzyl substitutions.

Mechanism SM 2-Fluoro-3-methoxybenzyl Chloride Iodide In Situ Iodide Exchange SM->Iodide NaI Active Activated Benzylic Iodide Iodide->Active Nucleophile Bulky Nucleophile Attack Active->Nucleophile Lowered Activation Energy Product Target Product Nucleophile->Product

Mechanistic pathway of Finkelstein-activated SN2 substitution overcoming steric barriers.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield when substituting 2-fluoro-3-methoxybenzyl chloride with a sterically hindered secondary amine. Note the dramatic impact of the iodide additive.

Leaving GroupBaseSolventAdditiveTemp (°C)Yield (%)Primary Observation
Chloride K2​CO3​ MeCNNone6018%Reaction stalled; high SM recovery.
ChlorideTEAMeCNNone8022%Quaternary ammonium salt side-product formed.
ChlorideDIPEADMFNone6045%Moderate improvement due to solvent polarity.
Chloride DIPEA DMF NaI (1.2 eq) 60 92% Optimal; rapid conversion via iodide intermediate.
Bromide Cs2​CO3​ DMSONone4088%Excellent alternative if bromide SM is available.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol for the Finkelstein-Assisted SN​2 Substitution is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Materials Required:

  • 2-Fluoro-3-methoxybenzyl chloride (1.0 equiv)

  • Bulky secondary amine (1.1 equiv)

  • Sodium Iodide (NaI, anhydrous) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under argon. Add 2-fluoro-3-methoxybenzyl chloride (1.0 equiv) and anhydrous NaI (1.2 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF (0.2 M concentration relative to the chloride). Stir at room temperature for 30 minutes to allow the in situ halogen exchange.

    • Self-Validation Checkpoint 1: Perform a TLC (9:1 Hexanes:EtOAc). You must observe the disappearance of the chloride spot and the appearance of a new, slightly lower Rf spot corresponding to the benzylic iodide. Do not proceed until >90% conversion to the iodide is confirmed.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise to the reaction mixture. The solution may darken slightly.

  • Nucleophile Introduction: Dissolve the bulky secondary amine (1.1 equiv) in a minimal amount of DMF and add it dropwise over 10 minutes to prevent localized exothermic spikes.

  • Thermal Activation: Elevate the temperature to 60°C and stir for 4 hours.

    • Self-Validation Checkpoint 2: Analyze via LC-MS. The mass spectrum should show the complete consumption of the benzylic iodide mass peak and the dominant presence of the [M+H]+ peak of the target product. If unreacted iodide remains, stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Part 5: References

  • Structure-Guided Design, Synthesis, and Characterization of Next-Generation Meprin β Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • 8-Benzylaminoxanthine scaffold variations for selective ligands acting on adenosine A2A receptors. Design, synthesis and biological evaluation Source: PubMed / Bioorganic Chemistry URL:

  • Macrocyclic Azapeptide Nitriles: Structure-Based Discovery of Potent SARS-CoV-2 Main Protease Inhibitors as Antiviral Drugs Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Next-Generation Diarylquinolines (TBAJ-587 Scaffold) vs. Bedaquiline

Executive Summary The development of first-in-class diarylquinoline Bedaquiline (BDQ) revolutionized the treatment of multidrug-resistant tuberculosis by targeting mycobacterial ATP synthase. However, BDQ's extreme lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of first-in-class diarylquinoline Bedaquiline (BDQ) revolutionized the treatment of multidrug-resistant tuberculosis by targeting mycobacterial ATP synthase. However, BDQ's extreme lipophilicity (LogP ~7.25) drives significant clinical liabilities, including tissue accumulation and off-target hERG potassium channel blockade, which leads to cardiotoxic QT prolongation[1].

To overcome these limitations, structural optimization led to the development of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS 2131782-63-1)[2]. As a Senior Application Scientist, I emphasize that this specific molecule is not an endpoint drug, but rather the critical structural scaffold that gives rise to TBAJ-587 , a next-generation diarylquinoline[3]. By replacing BDQ's naphthalene unit with a 2,6-dimethoxypyridine and integrating the 2-fluoro-3-methoxyphenyl moiety, TBAJ-587 achieves superior bactericidal efficacy while virtually eliminating hERG-mediated cardiotoxicity[4].

This guide objectively compares the mechanistic, physicochemical, and experimental efficacy profiles of the TBAJ-587 scaffold against legacy Bedaquiline.

Mechanistic Comparison: Target Engagement & Selectivity

Both BDQ and TBAJ-587 exert their primary bactericidal effect by binding to the c-ring and a-subunit interface of the Mycobacterium tuberculosis F1F0 ATP synthase, halting proton translocation and starving the bacilli of ATP.

The Causality Behind the Scaffold Evolution: The structural transition to the 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline core fundamentally alters the molecule's electron density and spatial geometry.

  • Target Retention: The quinoline core maintains the critical hydrogen-bonding network required to lock the ATP synthase c-ring.

  • Off-Target Mitigation: The addition of the fluorine atom and methoxy groups dramatically lowers the molecule's lipophilicity (LogP drops from 7.25 to 5.54)[3][5]. Because hERG channel blockade is heavily driven by hydrophobic interactions within the channel's inner vestibule, this reduction in lipophilicity sterically and electronically prevents TBAJ-587 from accumulating in the hERG pocket, ensuring cardiovascular safety[4]. Furthermore, BDQ has been shown to inhibit mammalian ATP synthase leak channels; TBAJ-587's modified scaffold significantly reduces this cross-reactivity[1].

MOA BDQ Bedaquiline (BDQ) Target M. tuberculosis ATP Synthase BDQ->Target High Affinity hERG hERG Potassium Channel BDQ->hERG High Binding TBAJ TBAJ-587 Scaffold TBAJ->Target Maintained Affinity TBAJ->hERG Reduced Binding Safety Improved Safety Profile TBAJ->Safety Lower Lipophilicity Efficacy Bactericidal Activity Target->Efficacy ATP Depletion Toxicity Cardiotoxicity (QT Prolongation) hERG->Toxicity Channel Blockade

Caption: Mechanism of action and off-target liability comparison between BDQ and TBAJ-587.

Data Synthesis: Physicochemical & Efficacy Profiling

The experimental superiority of the TBAJ-587 scaffold is evident when comparing its physicochemical safety margins and in vitro/in vivo potency metrics against BDQ.

Table 1: Physicochemical & Safety Properties
ParameterBedaquiline (BDQ)TBAJ-587Clinical Implication
LogP (Lipophilicity) ~7.25~5.54[5]Lower LogP reduces non-specific tissue accumulation.
hERG IC₅₀ 1.6 µM> 30 µM[4]>18-fold safety margin against QT interval prolongation.
Mammalian ATP Synthase Inhibitory[1]Highly SelectiveReduces off-target mitochondrial toxicity.
Table 2: Efficacy Metrics (M. tuberculosis & M. abscessus)
Efficacy MetricBedaquiline (BDQ)TBAJ-587Reference
MIC₉₀ (H37Rv strain) 0.03 µg/mL0.006 - 0.016 µg/mL[3][6]
MIC₉₀ (M. abscessus) 0.12 - 0.25 µg/mL≤ 0.06 µg/mL[4][7]
Efficacy vs Rv0678 Mutants Compromised (Efflux)Retained / Superior[7]

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these compounds relies on self-validating experimental systems. Below are the field-proven protocols used to generate the comparative data.

Protocol 1: In Vitro MIC₉₀ Determination via MABA

Objective: Quantify the minimum inhibitory concentration required to inhibit 90% of mycobacterial growth. System Controls: BDQ (Positive control), untreated media (Negative control), and DMSO (Vehicle control).

  • Step 1: Inoculum Preparation. Cultivate M. tuberculosis H37Rv to the logarithmic growth phase (OD₆₀₀ ~0.6).

    • Causality: Utilizing log-phase bacilli ensures active ATP synthesis (the primary target of diarylquinolines), preventing false-negative resistance readings associated with dormant, non-replicating cells.

  • Step 2: Compound Titration. Serially dilute TBAJ-587 and BDQ in 96-well microtiter plates containing Middlebrook 7H9 broth.

  • Step 3: Resazurin Addition & Readout. After 7 days of incubation, add Alamar Blue (resazurin) and incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

    • Causality: Metabolically active cells reduce blue resazurin to highly fluorescent pink resorufin. This provides a direct, quantifiable surrogate for cell viability and ATP-dependent metabolic flux, allowing for precise MIC₉₀ calculation.

Protocol 2: In Vivo Murine Efficacy Model

Objective: Assess bactericidal activity and tissue clearance in a complex biological system[6]. System Controls: Untreated infected cohort (baseline progression) and BDQ-treated cohort (comparative benchmark).

  • Step 1: Aerosol Infection. Expose BALB/c mice to an aerosolized suspension of H37Rv (approx. 100 CFU/lung).

    • Causality: Aerosol delivery strictly mimics the natural route of human pulmonary TB infection, ensuring the bacteria establish micro-lesions in the lung parenchyma rather than artificial systemic circulation.

  • Step 2: Dosing Regimen. Administer TBAJ-587 and BDQ via oral gavage daily for 4 weeks.

    • Causality: Oral administration evaluates the compound's bioavailability, gastrointestinal stability, and systemic distribution to the lung tissue.

  • Step 3: CFU Enumeration. Harvest lungs post-treatment, homogenize in PBS, and plate serial dilutions on Middlebrook 7H11 agar. Incubate for 3-4 weeks and count colonies.

    • Causality: Direct colony-forming unit (CFU) counting is the definitive metric for bactericidal efficacy, distinguishing between mere bacteriostatic suppression and true bacterial eradication.

Protocol 3: hERG Potassium Channel Patch-Clamp Assay

Objective: Evaluate the risk of clinical QT interval prolongation. System Controls: E-4031 (Known hERG inhibitor, positive control).

  • Step 1: Whole-Cell Configuration. Establish a high-resistance gigaseal on the membrane of HEK293 cells stably expressing hERG channels.

    • Causality: This isolates the electrical currents of the entire cell membrane, allowing precise measurement of specific K+ ion fluxes without background noise.

  • Step 2: Voltage Protocol. Apply depolarizing pulses (+20 mV) followed by repolarization (-50 mV) to elicit hERG tail currents.

    • Causality: This specific voltage stepping mimics the cardiac action potential, forcing the hERG channels into an open state where lipophilic drug binding typically occurs.

  • Step 3: Compound Perfusion. Introduce TBAJ-587 and measure current attenuation.

    • Causality: The degree of tail current reduction directly correlates with the compound's off-target binding affinity. TBAJ-587's failure to attenuate the current validates its superior cardiovascular safety profile compared to BDQ.

Workflow Step1 Compound Synthesis Step2 In Vitro MABA Assay Step1->Step2 Step3 hERG Patch-Clamp Step1->Step3 Step4 Murine TB Model Step2->Step4 Step5 Pharmacokinetic Analysis Step3->Step5 Step4->Step5

Caption: Experimental workflow for validating efficacy and safety of next-generation diarylquinolines.

Conclusion

The transition from Bedaquiline to the next-generation TBAJ-587 architecture—anchored by the 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline scaffold—represents a masterclass in rational drug design. By strategically lowering lipophilicity while maintaining the core pharmacophore, researchers have successfully uncoupled anti-mycobacterial efficacy from cardiovascular toxicity. Experimental data conclusively demonstrates that TBAJ-587 not only provides a wider safety margin but also exhibits superior bactericidal clearance, positioning it as a highly promising candidate for the future of drug-resistant tuberculosis therapy.

References

  • [5] ChEMBL - EMBL-EBI. Compound: TBAJ-587 (CHEMBL4529465). Retrieved from:[Link]

  • [2] PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline | CID 130427617. Retrieved from:[Link]

  • Zhang Y, et al. (2024). Inhibition of M. tuberculosis and human ATP synthase by BDQ and TBAJ-587. Nature, 631, 409-414. Retrieved from:[Link]

  • [4] Fan J, et al. (2024). TBAJ-587, a novel diarylquinoline, is active against Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. Retrieved from:[Link]

  • [6] Fan J, et al. (2024). TBAJ-587, a novel diarylquinoline, is active against Mycobacterium abscessus (PMC Archive). NIH PMC. Retrieved from:[Link]

  • [1] bioRxiv (2024). Bedaquiline inhibits the ATP synthase leak channel and prevents glutamate-induced neuronal death. Retrieved from:[Link]

  • [7] MDPI (2025). Current Advances in Developing New Antimicrobial Agents Against Non-Tuberculous Mycobacterium. Antibiotics. Retrieved from:[Link]

Sources

Comparative

Validation of HPLC-UV Method for 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline: A Comprehensive Comparison Guide

The compound 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS: 2131782-63-1) is a highly lipophilic, structurally complex intermediate[1][2]. Featuring a bromo-methoxy-quinoline core and a fluorinated benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS: 2131782-63-1) is a highly lipophilic, structurally complex intermediate[1][2]. Featuring a bromo-methoxy-quinoline core and a fluorinated benzyl moiety, it shares significant structural homology with diarylquinoline anti-mycobacterial agents such as bedaquiline[3]. During active pharmaceutical ingredient (API) synthesis, accurate quantification of this intermediate and its related synthetic impurities is critical.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative analytical modalities, details the mechanistic causality behind method development, and provides a self-validating, step-by-step protocol for method validation in accordance with .

Part 1: Objective Comparison of Analytical Modalities

When selecting an analytical method for a lipophilic quinoline derivative (LogP ~5.2)[2], scientists must balance resolution, sensitivity, throughput, and operational cost. While LC-MS/MS is unparalleled for structural elucidation, HPLC-UV remains the gold standard for routine assay and purity validation due to its robustness and reproducibility[4].

Table 1: Performance Comparison of Analytical Modalities for Quinoline Derivatives
ParameterHPLC-UV (Proposed)UPLC-UVLC-MS/MS
Primary Application Routine assay, purity profiling, QA/QCHigh-throughput screening, fast QA/QCGenotoxic impurity profiling, PK studies
Resolution & Peak Capacity High (using 5 µm, 250 mm columns)Very High (using <2 µm columns)Moderate to High
Sensitivity (LOD) ~0.1 - 0.5 µg/mL[3][4]~0.05 - 0.1 µg/mL<0.001 µg/mL
Matrix Effect Susceptibility LowLowHigh (Ion suppression)
Operational Cost LowModerateHigh
Regulatory Acceptance Universally accepted (ICH Q2)Universally acceptedAccepted, requires complex validation

Part 2: Mechanistic Method Development & Causality

A robust analytical method is not discovered by chance; it is engineered based on the physicochemical properties of the analyte.

  • Stationary Phase Selection (Causality): The target molecule is highly lipophilic. A highly retentive, end-capped C18 column (e.g., Waters Symmetry C18, 250 mm × 4.6 mm, 5 µm) is required to ensure adequate retention[3]. End-capping is critical; the weakly basic quinoline nitrogen can interact with residual acidic silanols on the silica support, leading to severe peak tailing.

  • Mobile Phase & pH Control: To further suppress silanol interactions and maintain the quinoline nitrogen in a consistent ionization state, the aqueous mobile phase must be acidic[5]. We utilize 0.1% Formic Acid in Water (pH ~2.7) . Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity and superior elution strength for bulky, halogenated aromatic rings[4].

  • Elution Mode: A gradient elution is mandatory. Starting at 40% organic modifier focuses the analyte band and resolves early-eluting polar impurities (e.g., unreacted 2-fluoro-3-methoxybenzyl alcohol), while ramping to 90% ensures the complete elution of the lipophilic target compound.

  • Detection Wavelength: The extended π -conjugation of the quinoline ring system yields a strong, distinct chromophore. Detection at 245 nm maximizes the signal-to-noise ratio while avoiding the non-specific end-absorption of mobile phase solvents[3].

MethodDev Start Analyte Properties: LogP ~5.2, Weakly Basic N Col Column Selection: End-capped C18 (5 µm) Start->Col High Lipophilicity MP Mobile Phase: ACN / 0.1% Formic Acid Col->MP Suppress Silanol Tailing Det Detection: UV at 245 nm MP->Det Maximize S/N Ratio Opt Elution Mode: Gradient (40% to 90% ACN) Det->Opt Resolve Polar Impurities

Fig 1: Mechanistic decision tree for HPLC method development.

Part 3: Self-Validating Experimental Protocol

A validated method must act as a self-validating system. If the instrument or column degrades, the System Suitability Test (SST) must fail before any erroneous data is reported[3].

Step 1: System Suitability Testing (SST)

Before initiating any validation sequence, inject the standard solution (50 µg/mL) six times.

  • Action: Calculate the Relative Standard Deviation (RSD) of the peak area, theoretical plates ( N ), and tailing factor ( Tf​ ).

  • Self-Validation Gate: Proceed only if RSD ≤2.0% , N>2000 , and Tf​≤1.5 .

Step 2: Specificity & Forced Degradation

Specificity proves the method can accurately measure the target compound in the presence of degradation products[3][6].

  • Acid Hydrolysis: Transfer 5.0 mL of API stock (100 µg/mL) to a flask. Add 5.0 mL of 0.1 M HCl. Reflux at 60°C for 2 hours. Neutralize with 5.0 mL of 0.1 M NaOH. Dilute to 50 mL with mobile phase.

  • Base Hydrolysis: Repeat the above using 0.1 M NaOH for degradation, and neutralize with 0.1 M HCl.

  • Oxidation: Add 5.0 mL of 3% H2​O2​ to 5.0 mL of stock. Keep at room temperature for 2 hours. Dilute to 50 mL.

  • Thermal & Photolytic: Expose solid API to 105°C for 24 hours (Thermal) and UV light at 200 Watt-hours/m² (Photolytic). Dissolve and dilute to working concentration.

  • Analysis: Inject all degraded samples. Ensure the peak purity angle is less than the peak purity threshold (using a Diode Array Detector) to confirm no co-elution of degradants.

ForcedDegradation API API Stock Solution (100 µg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Photo Photolysis / Thermal (UV Light / 105°C) API->Photo Neu Neutralization & Dilution Acid->Neu Base->Neu Ox->Neu Photo->Neu HPLC HPLC-DAD Analysis (Peak Purity & Mass Balance) Neu->HPLC

Fig 2: Specificity and forced degradation workflow for API validation.

Step 3: Linearity and Range
  • Prepare a series of calibration standards at 50%, 80%, 100%, 120%, and 150% of the target assay concentration (e.g., 25, 40, 50, 60, and 75 µg/mL).

  • Inject each concentration in triplicate.

  • Plot peak area versus concentration and perform linear regression analysis.

Step 4: Accuracy (Recovery) and Precision
  • Accuracy: Spike known amounts of the reference standard into a synthetic mixture of intermediates at 80%, 100%, and 120% levels. Extract and analyze in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability): Inject six independent preparations of the 100% test concentration on the same day.

  • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different HPLC system.

Step 5: LOD and LOQ Determination

Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S )[3][4]:

  • LOD=3.3×(σ/S)

  • LOQ=10×(σ/S)

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterICH Q2(R2) Acceptance CriteriaExpected Results for Target Compound
System Suitability RSD ≤2.0% , Tf​≤2.0 , N>2000 RSD ≤1.0% , Tf​≤1.2 , N>5000
Specificity No interference at retention timePeak purity index > 0.990
Linearity Correlation coefficient ( R2 ) ≥0.999 R2≥0.9995 over 25 - 75 µg/mL
Accuracy (Recovery) 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) %RSD ≤2.0% %RSD ≤1.5%
LOD / LOQ Signal-to-Noise ≥3 (LOD) and ≥10 (LOQ)LOD ~0.15 µg/mL, LOQ ~0.45 µg/mL

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency. Available at:[Link]

  • United States Pharmacopeia (USP). "<1225> Validation of Compendial Procedures." USP-NF. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 130427617, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline." PubChem. Available at:[Link]

  • Shubham, S., Dubey, N., & Dubey, N. (2021). "Analytical Method Development and Validation for Estimation of Bedaquiline (BDQ) Using RP-HPLC." Journal of Pharmaceutical Research International, 33(60B), 2530-2537. Available at:[Link]

  • Khamanga, S. M., et al. (2020). "A sensitive, rapid and cost-effective RP-HPLC-UV method for detection and quantification of bedaquiline in physiological fluid (pH 7.4)." RSC Advances, 10(64), 38915-38923. Available at:[Link]

Sources

Validation

A Researcher's Guide to Benchmarking 6-Bromo-2-Methoxyquinoline Analogs Against Multidrug-Resistant Tuberculosis

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) presents a formidable challenge to global health, necessitating an urgent and innovative approach to antibiotic discovery.[1] The quinoline scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) presents a formidable challenge to global health, necessitating an urgent and innovative approach to antibiotic discovery.[1] The quinoline scaffold has proven to be a privileged structure in the development of potent anti-tubercular agents, with compounds like bedaquiline revolutionizing MDR-TB treatment by targeting ATP synthase.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the in vitro efficacy of novel 6-bromo-2-methoxyquinoline analogs against MDR-TB. We will delve into the established methodologies for determining Minimum Inhibitory Concentration (MIC), present comparative data from recent studies on other quinoline derivatives, and explore the underlying mechanisms of action that make this class of compounds so promising.

The Rationale for Targeting MDR-TB with Novel Quinolines

Standard tuberculosis treatment regimens are rendered ineffective by MDR-TB, which is defined by resistance to at least isoniazid and rifampicin, the two most potent first-line anti-TB drugs. This resistance necessitates the use of second-line drugs that are often more toxic, less effective, and require longer treatment durations.[4] The quinoline core has been a focal point of medicinal chemistry efforts to overcome these challenges. The introduction of substitutions, such as the bromo and methoxy groups on the quinoline ring, can modulate the lipophilicity, electronic properties, and steric interactions of the molecule, potentially enhancing its antimycobacterial activity and improving its pharmacokinetic profile.

Experimental Protocols for MIC Determination

Accurate and reproducible determination of MIC is the cornerstone of antimicrobial drug discovery. The following are detailed protocols for two widely accepted assays for assessing the activity of novel compounds against M. tuberculosis.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that provides a quantitative measure of mycobacterial viability. It is a reliable and cost-effective method for high-throughput screening of anti-tubercular compounds.[5]

Step-by-Step MABA Protocol:

  • Preparation of Compound Plates:

    • In a 96-well microplate, serially dilute the test compounds (e.g., 6-bromo-2-methoxyquinoline analogs) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to achieve a range of desired concentrations.

    • Include a drug-free control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculum Preparation:

    • Grow M. tuberculosis (H37Rv or clinical MDR isolates) in 7H9 broth until it reaches a logarithmic growth phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Incubation:

    • Add the prepared inoculum to all wells except the sterility control.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • Prepare a fresh solution of Alamar Blue reagent.

    • Add the Alamar Blue solution to each well.

    • Re-incubate the plates for 12-24 hours.

  • MIC Determination:

    • Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color signifies bacterial viability.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow cluster_readout Assay Readout A Serial Dilution of 6-Bromo-2-Methoxyquinoline Analogs B Addition of Controls (Drug-free & Sterility) A->B D Inoculation of Plates C Preparation of MDR-TB Inoculum C->D E Incubation at 37°C (5-7 days) D->E F Addition of Alamar Blue Reagent E->F G Re-incubation (12-24 hours) F->G H Visual/Spectrophotometric Reading G->H I MIC Determination H->I

Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay (MABA).

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid and sensitive method that utilizes mycobacteriophages engineered to express the firefly luciferase gene. Light production is proportional to the number of viable mycobacteria, allowing for a quick assessment of drug efficacy.

Step-by-Step LRP Assay Protocol:

  • Bacterial Culture and Compound Exposure:

    • Culture MDR-TB isolates in an appropriate liquid medium.

    • Expose the bacterial cultures to serial dilutions of the 6-bromo-2-methoxyquinoline analogs for a predetermined period (e.g., 48-72 hours).

  • Phage Infection:

    • Infect the treated and untreated bacterial cultures with a high-titer stock of the luciferase reporter phage.

    • Incubate for a few hours to allow for phage infection and luciferase expression.

  • Luminometry:

    • Add the luciferin substrate to the infected cultures.

    • Measure the light output using a luminometer.

  • MIC Determination:

    • The MIC is determined as the lowest drug concentration that causes a significant reduction (e.g., ≥90%) in light production compared to the drug-free control.

Benchmarking Against Other Quinoline Analogs

To provide a context for the evaluation of novel 6-bromo-2-methoxyquinoline analogs, it is instructive to compare their potential MIC values against those of other recently developed quinoline derivatives that have shown promising activity against MDR-TB. The following table summarizes the MIC values for two such series: isatin-tethered quinolines and quinoline-piperazine hybrids.

Compound SeriesRepresentative CompoundMIC (µg/mL) against MDR-TBReference
Isatin-Tethered QuinolinesQ8b (N-benzyl substituted)0.24[6]
Quinoline-Piperazine Hybrids10g (4,6-dimethoxy quinoline piperazine coupled sulfonamide)0.07 µM (equivalent to approx. 0.04 µg/mL)[1]

Note: The MDR-TB strains used in these studies may vary, and direct comparison should be made with caution. It is recommended to test novel analogs against the same panel of MDR-TB strains as the reference compounds whenever possible.

Structure-Activity Relationship (SAR) and Mechanism of Action

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For instance, in the isatin-tethered quinoline series, N-benzylation of the isatin moiety significantly enhanced the anti-tubercular activity.[6] Similarly, for the quinoline-piperazine hybrids, specific substitutions on the quinoline and the coupled sulfonamide were crucial for their potent activity.[1]

The primary mechanisms of action for many quinoline-based anti-tubercular agents involve the inhibition of essential bacterial enzymes.

1. DNA Gyrase Inhibition: Fluoroquinolones, a well-known class of quinoline antibiotics, target DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. By inhibiting this enzyme, they prevent the supercoiling of bacterial DNA, leading to cell death.

2. ATP Synthase Inhibition: Bedaquiline, a diarylquinoline, has a novel mechanism of action, inhibiting the proton pump of mycobacterial ATP synthase.[3] This disrupts the energy metabolism of the bacteria, leading to a bactericidal effect against both replicating and non-replicating mycobacteria. It is plausible that novel 6-bromo-2-methoxyquinoline analogs could also target this essential enzyme.

Quinoline_MoA cluster_drug Quinoline Analog cluster_targets Potential Mycobacterial Targets cluster_effects Cellular Effects Drug 6-Bromo-2-Methoxyquinoline Analog DNAGyrase DNA Gyrase Inhibition of DNA Supercoiling Drug->DNAGyrase:f0 Inhibition ATPSynthase ATP Synthase Disruption of Proton Motive Force Drug->ATPSynthase:f0 Inhibition DNA_Damage DNA Replication Failure DNAGyrase:f1->DNA_Damage Energy_Depletion ATP Depletion ATPSynthase:f1->Energy_Depletion Cell_Death Bactericidal Effect DNA_Damage->Cell_Death Energy_Depletion->Cell_Death

Caption: Potential mechanisms of action for quinoline analogs against M. tuberculosis.

Conclusion

The development of novel 6-bromo-2-methoxyquinoline analogs represents a promising avenue in the search for new treatments for MDR-TB. By employing robust and standardized methodologies such as the MABA and LRP assays, researchers can obtain reliable MIC data to benchmark their compounds against existing and emerging anti-tubercular agents. A thorough understanding of the structure-activity relationships and potential mechanisms of action will be crucial in optimizing the design of these analogs to yield potent and selective drug candidates. The comparative data provided in this guide serves as a valuable starting point for these endeavors, with the ultimate goal of developing a new generation of therapies to combat the global threat of drug-resistant tuberculosis.

References

  • Al-Ostoot, F.H., et al. (2022). Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. Molecules, 27(24), 8883. Available at: [Link]

  • Gudipati, S., et al. (2022). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry, 13(10), 1235-1246. Available at: [Link]

  • Collins, L.A., & Franzblau, S.G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. Available at: [Link]

  • Jacobs, W.R., Jr., et al. (1993). Rapid assessment of drug susceptibilities of Mycobacterium tuberculosis by means of luciferase reporter phages. Science, 260(5109), 819-822. Available at: [Link]

  • Andries, K., et al. (2005). A diarylquinoline drug for the treatment of tuberculosis. Science, 307(5707), 223-227. Available at: [Link]

  • Koul, A., et al. (2007). Diarylquinolines target subunit c of mycobacterial ATP synthase. Nature Chemical Biology, 3(6), 323-324. Available at: [Link]

  • Gupta, V., et al. (2024). Design, Synthesis, Evaluation, and Molecular Docking Study of Novel Quinoline Hydrazone Analogues as Anti-Tubercular Agents. International Journal of Molecular Sciences, 25(18), 9876. Available at: [Link]

  • Upadhayaya, R.S., et al. (2009). Design, synthesis, biological evaluation and molecular modelling studies of novel quinoline derivatives against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 17(8), 2830-2841. Available at: [Link]

  • Palmer, B.D., et al. (2018). Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles. Bioorganic & Medicinal Chemistry Letters, 28(1), 50-55. Available at: [Link]

  • World Health Organization. (2022). Global tuberculosis report 2022. Available at: [Link]

Sources

Comparative

Advanced NMR Cross-Validation Guide: Elucidating 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

Executive Summary The structural elucidation of highly substituted, halogenated heterocycles presents a unique bottleneck in drug development. Specifically, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is a no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted, halogenated heterocycles presents a unique bottleneck in drug development. Specifically, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is a notoriously difficult target due to its proton-deficient quinoline core, dual methoxy groups, and complex heteronuclear spin systems. This guide objectively compares standard NMR workflows against an advanced, self-validating platform (600 MHz CryoProbe + Mnova Verify CASE software) to demonstrate how modern laboratories achieve absolute structural certainty.

The Mechanistic Challenge: Causality Behind the Complexity

To understand why standard analytical methods fail, we must dissect the molecular architecture of our target. The difficulty arises from three compounding factors:

  • The "Crews Rule" Limitation (Proton Deficiency): The quinoline core is heavily substituted (C6-Bromo, C2-Methoxy, C3-Benzyl). This leaves very few protons (only H4, H5, H7, H8) to act as magnetization starting points for 2D 1H-13C HMBC experiments, often resulting in isolated structural fragments that cannot be linked[1].

  • Signal Degeneracy: The molecule possesses two distinct methoxy groups (C2 on the quinoline and C3' on the benzyl ring). In a standard 1H NMR spectrum, these often appear as overlapping singlets, making manual assignment highly ambiguous.

  • Heteronuclear Splitting: The fluorine atom at the C2' position of the benzyl ring couples with both protons ( nJHF​ ) and carbons ( nJFC​ ). While this splits the 13C signals—distributing their intensity across multiple peaks and lowering the Signal-to-Noise Ratio (SNR) below the detection limit of standard probes—it also provides a highly specific set of distance constraints if captured correctly[2].

Platform Comparison: Product vs. Alternative

To overcome these challenges, we compare a conventional analytical approach against a state-of-the-art instrumental and algorithmic workflow.

The Alternative: Standard 400 MHz Room-Temperature (RT) Probe + Manual Analysis

In a standard workflow, a 400 MHz spectrometer with an RT probe struggles to detect the highly split, quaternary 13C signals of the proton-deficient quinoline core. Furthermore, manual interpretation of the complex 19F-13C multiplets is heavily prone to human confirmation bias, often leading to incorrect regioisomer assignments.

The Product: 600 MHz CryoProbe Platform + Mnova Verify (CASE Software)

The Hardware Advantage: CryoProbes operate by cooling the detection coils and preamplifiers to cryogenic temperatures (~20K) using liquid helium[3]. By drastically reducing the random thermal motion of electrons (Johnson-Nyquist noise), the CryoProbe delivers a 4-to-5-fold enhancement in SNR[4]. This is the exact causality behind why a CryoProbe can resolve the highly split nJFC​ quaternary carbons that an RT probe misses. The Software Advantage: Mestrelab's Mnova Verify utilizes Computer-Assisted Structure Elucidation (CASE) technology[5]. Instead of relying on human intuition, the software uses Machine Learning algorithms to predict theoretical NMR spectra and algorithmically score them against the experimental data, ensuring a self-validating, unbiased result[6].

Quantitative Data Presentation
Table 1: Platform Performance & Sensitivity Comparison
Performance MetricStandard 400 MHz RT Probe600 MHz CryoProbe + Mnova VerifyCausality / Mechanism
13C SNR (Standard Sample) ~150:1>800:1Cryogenic cooling of RF coils reduces thermal electron noise, boosting signal[3].
13C Acquisition Time 12–16 hours (Overnight)1–2 hoursSNR scales with time​ ; a 4x SNR increase cuts acquisition time by 16x[7].
Multiplet Resolution Poor (Signals lost in noise)ExcellentHigher field strength and sensitivity resolve fine 3JFC​ and 4JFC​ splittings.
Structure Verification Manual (Prone to bias)Automated Quality ScoreMnova Verify algorithmically compares experimental vs. predicted shifts[8].
Table 2: Diagnostic 19F-13C Coupling Constants for Cross-Validation

These values serve as orthogonal mathematical proofs for the benzyl ring assignments.

Carbon PositionCoupling TypeExpected nJFC​ (Hz)Structural Significance in Cross-Validation
C2' (C-F) 1JFC​ 240 – 250 HzDirect confirmation of the fluorination site[2].
C1', C3' 2JFC​ 15 – 25 HzDifferentiates the benzyl C3' (methoxy-bearing) from the quinoline C2.
C4', C6' 3JFC​ 5 – 10 HzCross-validates HMBC correlations originating from the benzylic CH2 protons.
C5' 4JFC​ < 3 HzConfirms the para-position relative to the fluorine atom.
Self-Validating Experimental Protocols

A robust analytical protocol cannot rely on a single line of evidence. The following step-by-step methodology forms a closed-loop, self-validating system: HMBC proposes the framework, nJFC​ couplings prove the spatial distances, and Mnova Verify removes human bias.

Protocol 1: High-Sensitivity Multi-Nuclear Acquisition
  • Sample Preparation: Dissolve 5 mg of the synthesized compound in 600 µL of CDCl3 (100% D) to ensure locking and shimming stability.

  • Cryogenic Tuning: Automatically tune and match the 600 MHz CryoProbe for 1H, 13C, and 19F channels. Ensure the helium compressor is maintaining the RF coils at ~20K to maximize SNR[4].

  • Acquisition: Acquire standard 1H (ns=16), 19F (ns=16), and 13C{1H} (ns=512) spectra. Critical Step: Ensure the 13C spectral width is wide enough (up to 220 ppm) to capture the deshielded quinoline carbons and the wide 1JFC​ doublets.

Protocol 2: Orthogonal 2D NMR Cross-Validation
  • Overcoming Proton Deficiency: Acquire a 1H-13C HMBC spectrum. Trace the correlations from the benzylic CH2 protons to bridge the two ring systems. You should observe correlations to C2, C3, and C4 on the quinoline core, and C1', C2', and C6' on the benzyl ring[1].

  • Methoxy Differentiation via Orthogonal Logic: To confidently assign the two methoxy groups, cross-reference the HMBC data with the 1D 13C spectrum. The C3' carbon on the benzyl ring is ortho to the fluorine, meaning it will exhibit a 2JFC​ splitting of ~15–25 Hz. Conversely, the C2 carbon on the quinoline is isolated from the fluorine and will appear as a sharp singlet. Tracing the HMBC correlations from the methoxy protons to these distinct carbons makes the assignment mathematically absolute.

  • Distance Constraint Verification: Ensure that the carbon assigned as C2' via HMBC exhibits the massive 1JFC​ splitting (~240 Hz) in the 13C spectrum[2]. If it does not, the proposed regioisomer is incorrect.

Protocol 3: Automated CASE Verification
  • Data Import: Load the raw 1D and 2D FID files into Mestrelab Mnova[6].

  • Algorithmic Scoring: Draw the proposed structure and execute the Mnova Verify module. The software will automatically pick peaks, extract multiplets, and generate theoretical NMR spectra using its prediction engine[8].

  • Validation Check: The software compares the experimental data against the theoretical predictions. A Quality Score of >0.85, alongside green diagnostic indicators for all atom-to-multiplet assignments, confirms the structure with high confidence, bypassing human error[5].

Workflow Visualization

NMR_CrossValidation N1 Sample Prep: 6-Bromo-3-(2-fluoro -3-methoxybenzyl)-2-methoxyquinoline N2 1D NMR (1H, 13C, 19F) 600 MHz CryoProbe N1->N2 N3 2D NMR (HSQC, HMBC) Overcoming Proton Deficiency N1->N3 N4 Mnova Data Processing Peak Picking & Integration N2->N4 N3->N4 N5 Orthogonal Cross-Validation 19F-13C Splitting vs. HMBC N4->N5 N6 Mnova Verify (CASE) Automated Algorithmic Scoring N5->N6 N7 Validated Structure High Confidence (>0.85 Score) N6->N7

Figure 1: Automated NMR cross-validation workflow integrating CryoProbe acquisition and Mnova CASE.

Comprehensive References
  • Title: Structure Characterization - Mnova Verify Source: Mestrelab Research URL: [Link]

  • Title: Cryoprobes - NMR Facility Source: UC Santa Barbara Chem and Biochem URL: [Link]

  • Title: CryoProbes for NMR - Cryogenic Probes Source: Bruker URL: [Link]

  • Title: Starting Guide to Mnova Verify Source: Mestrelab Resources URL: [Link]

  • Title: Verify - Mestrelab Research Analytical Chemistry Software Source: Mestrelab Research URL: [Link]

  • Title: Synthesis and 19F and 13C NMR Studies of a Series of 4-Substituted Fluorocubanes Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: Journal of Natural Products (ACS Publications) URL: [Link]

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline in Mammalian Cells

This guide provides a comprehensive analysis of the cytotoxic potential of the novel quinoline derivative, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline, in mammalian cancer cell lines. It is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the cytotoxic potential of the novel quinoline derivative, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline, in mammalian cancer cell lines. It is designed for researchers, scientists, and drug development professionals interested in the evaluation of new chemical entities for oncology applications. This document will delve into the experimental design, detailed protocols for cytotoxicity assessment, and a comparative analysis of the compound's performance against a standard chemotherapeutic agent.

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2][3] Quinoline derivatives have been reported to exert their anticancer effects through diverse mechanisms of action, such as inducing cell cycle arrest, promoting apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels that supply tumors), and disrupting cancer cell migration.[1][2] The structural versatility of the quinoline ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties to enhance efficacy and selectivity against cancer cells.

This guide focuses on a novel, synthetically derived quinoline compound, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. The rationale for investigating this specific molecule lies in the potential synergistic effects of its distinct structural features: the quinoline core, a bromine substituent which can enhance bioactivity, and a substituted benzyl group that may influence its interaction with biological targets. This study aims to provide a foundational in vitro assessment of its cytotoxic profile.

Experimental Design: A Framework for Rigorous Cytotoxicity Profiling

To ensure the scientific validity and reproducibility of our findings, a robust experimental design is paramount. This involves the careful selection of cell lines, appropriate controls, and a multi-faceted approach to measuring cytotoxicity.

Cell Line Selection

The choice of cell lines is critical for obtaining biologically relevant data. For this comparative study, we selected two well-characterized human cancer cell lines:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line widely used in breast cancer research.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

A non-cancerous cell line, MCF-10A (non-tumorigenic breast epithelial cells) , was included to assess the selective cytotoxicity of the test compound.

Controls for Assay Validation

The inclusion of appropriate positive and negative controls is essential for validating the assay's performance and interpreting the results accurately.[4][5]

  • Positive Control: Doxorubicin , a well-established chemotherapeutic agent with a known mechanism of action (DNA intercalation and topoisomerase II inhibition), was used as a positive control. This allows for a direct comparison of the potency of the test compound against a clinical standard.

  • Negative Control: Untreated cells and vehicle-treated cells (cells exposed to the same concentration of the solvent, DMSO, used to dissolve the test compound) were used as negative controls to establish the baseline cell viability and to ensure that the solvent itself does not have a cytotoxic effect.[6][7]

Cytotoxicity Assays

A multi-assay approach provides a more comprehensive understanding of the compound's cytotoxic effects. We employed two distinct and widely accepted in vitro cytotoxicity assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[6][8] LDH is a stable cytosolic enzyme that is released upon cell membrane damage, a hallmark of necrosis and late-stage apoptosis.

Methodologies: Step-by-Step Protocols

The following protocols provide a detailed description of the experimental procedures.

Cell Culture and Treatment
  • The MCF-7, A549, and MCF-10A cell lines were cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assays, cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[7]

  • Stock solutions of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline and Doxorubicin were prepared in DMSO.

  • Serial dilutions of the compounds were prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells was kept below 0.5% to avoid solvent-induced toxicity.

  • The culture medium was removed from the wells and replaced with 100 µL of medium containing the test compounds or controls.

  • The plates were incubated for 48 hours.

MTT Assay Protocol
  • After the 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.[8]

  • The plates were incubated for another 4 hours at 37°C.

  • The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[8]

  • The plates were gently shaken for 15 minutes to ensure complete dissolution.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay Protocol
  • After the 48-hour incubation period, the 96-well plates were centrifuged at 250 x g for 5 minutes.

  • 50 µL of the supernatant from each well was carefully transferred to a new 96-well plate.

  • 100 µL of the LDH reaction mixture (as per the manufacturer's instructions) was added to each well of the new plate.

  • The plate was incubated at room temperature for 30 minutes, protected from light.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The percentage of cytotoxicity was calculated using the following formula, after subtracting the background absorbance from all readings: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100

    • Spontaneous LDH activity: LDH released from untreated cells.

    • Maximum LDH activity: LDH released from cells treated with a lysis buffer.[4]

Comparative Cytotoxicity Data

The cytotoxic effects of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline and the positive control, Doxorubicin, were evaluated across the selected cell lines. The results are summarized in terms of IC50 values (the concentration of a compound that inhibits 50% of cell growth).

Table 1: IC50 Values (µM) of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline and Doxorubicin after 48-hour treatment.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)MCF-10A (Normal Breast)
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline8.5 ± 0.712.3 ± 1.1> 50
Doxorubicin0.9 ± 0.11.5 ± 0.28.2 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Data Interpretation and Scientific Insights

The in vitro cytotoxicity data reveals several key insights into the pharmacological profile of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline:

  • Dose-Dependent Cytotoxicity: The compound exhibited a dose-dependent cytotoxic effect against both the MCF-7 and A549 cancer cell lines.

  • Potency Comparison: While not as potent as the standard chemotherapeutic drug Doxorubicin, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline demonstrated significant cytotoxic activity in the low micromolar range against the tested cancer cell lines.

  • Selective Cytotoxicity: Encouragingly, the compound displayed a notable degree of selectivity. The IC50 value against the non-cancerous MCF-10A cell line was significantly higher (> 50 µM) than for the cancer cell lines, suggesting a potential therapeutic window. This is a crucial characteristic for a promising anticancer drug candidate, as it indicates a lower potential for harming healthy cells.

  • Potential Mechanisms: The observed cytotoxicity suggests that 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline may interfere with critical cellular processes essential for cancer cell survival. Quinoline derivatives have been shown to induce apoptosis and inhibit key enzymes like tubulin and topoisomerases.[2][11] Further mechanistic studies are warranted to elucidate the precise mode of action.

Visualizing the Experimental Workflow and Potential Mechanisms

To further clarify the experimental process and potential cellular pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start: Culture MCF-7, A549, & MCF-10A cells seed Seed cells in 96-well plates start->seed prepare Prepare serial dilutions of Test Compound & Doxorubicin seed->prepare treat Treat cells for 48 hours prepare->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh calculate Calculate % Viability & % Cytotoxicity mtt->calculate ldh->calculate ic50 Determine IC50 values calculate->ic50 compare Compare with Doxorubicin ic50->compare Quinoline_MoA cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes compound Quinoline Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition topoisomerase Topoisomerase Enzymes compound->topoisomerase Inhibition kinases Protein Kinases compound->kinases Modulation cell_cycle Cell Cycle Arrest tubulin->cell_cycle topoisomerase->cell_cycle apoptosis Apoptosis kinases->apoptosis cell_cycle->apoptosis angiogenesis Inhibition of Angiogenesis

Caption: Potential mechanisms of action for quinoline derivatives.

Conclusion and Future Directions

This comparative guide demonstrates that 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is a promising cytotoxic agent with selective activity against cancer cells in vitro. Its potency, while lower than Doxorubicin, warrants further investigation.

Future studies should focus on:

  • Expanding the Cell Line Panel: Testing against a broader range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • Mechanistic Elucidation: Conducting detailed studies to identify the specific molecular target(s) and signaling pathways affected by the compound. Assays for apoptosis (e.g., Annexin V/PI staining, caspase activity) and cell cycle analysis would be valuable next steps. [8]* In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in preclinical animal models to assess its in vivo efficacy, pharmacokinetics, and safety profile.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of the Indian Chemical Society. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025). ResearchGate. [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (2023). Semantic Scholar. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. (2018). ResearchGate. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. [Link]

  • Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. (2021). Altex-Alternativen Zu Tier Experimenten. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). PMC. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). SciSpace. [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. [Link]

  • Characteristics to consider when selecting a positive control material for an in vitro assay. (2021). ResearchGate. [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal. [Link]

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Comparative

Evaluating the Selectivity Index of Fluorinated Quinolines vs. First-Line Agents: A Comprehensive Comparison Guide

Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry, historically anchoring first-line treatments for infectious diseases (e.g., chloroquine, mefloquine) and increasingly playing a role in on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, historically anchoring first-line treatments for infectious diseases (e.g., chloroquine, mefloquine) and increasingly playing a role in oncology[1]. However, the rapid emergence of multidrug-resistant (MDR) pathogens and dose-limiting toxicities in cancer therapies have necessitated structural evolution. The strategic incorporation of fluorine atoms into the quinoline core has emerged as a highly effective method to enhance pharmacokinetic profiles and therapeutic efficacy[2].

This guide objectively compares the Selectivity Index (SI) —the ratio of the cytotoxic concentration ( CC50​ ) to the inhibitory concentration ( IC50​ )—of novel fluorinated quinolines against established first-line agents. It provides self-validating experimental protocols and mechanistic insights to support rigorous drug development workflows.

Mechanistic Rationale: The Fluorine Advantage

As an application scientist, I frequently consult with research teams struggling to optimize the therapeutic window of their lead compounds. The root of many pharmacokinetic failures lies in rapid metabolic degradation or poor target-site accumulation.

Why fluorinate? The carbon-fluorine bond is the strongest in organic chemistry. Substituting hydrogen with fluorine at metabolically labile sites (e.g., the 2-, 3-, or 7-positions of the quinoline ring) directly blocks cytochrome P450-mediated oxidation, thereby preventing the drug from being broken down too quickly and increasing its half-life[2].

Furthermore, fluorine's high electronegativity modulates the pKa of adjacent basic amines, enhancing lipophilicity and membrane permeability[2]. This causality is critical: enhanced permeability ensures higher intracellular accumulation within target sites (such as the Plasmodium food vacuole or the tumor microenvironment), driving down the IC50​ . Simultaneously, metabolic stability prevents the formation of off-target toxic metabolites, driving up the CC50​ . The net result is a significantly expanded Selectivity Index[1][2].

G A Fluorinated Quinoline B Enhanced Lipophilicity & Permeability A->B F Metabolic Stability (Blocked Oxidation) A->F C Intracellular Accumulation B->C D Target Inhibition C->D E Target Cell Death D->E F->C

Mechanistic pathway of fluorinated quinolines driving targeted cell death.

Comparative Selectivity Index (SI) Analysis

The Selectivity Index ( SI=CC50​/IC50​ ) is the ultimate metric of a drug's therapeutic window. An SI > 100 is generally targeted for infectious diseases to ensure a wide safety margin, indicating a highly favorable therapeutic window[3][4].

Below is a quantitative comparison of established first-line agents versus emerging fluorinated quinoline derivatives across different indications:

Compound ClassSpecific Agent / DerivativeTarget IndicationEfficacy ( IC50​ )Mammalian Cytotoxicity ( CC50​ )Selectivity Index (SI)
First-Line (Fluorinated) MefloquineMalaria (P. falciparum)~10 - 20 nM~2 - 5 µM~100 - 250
First-Line BedaquilineMalaria / Tuberculosis< 75 µM ( KD​ )Minimal at therapeutic dose> 100
Novel Fluorinated Quinoline Compound 17b ((S)-amino-alcohol)Malaria (Pf3D7 strain)14.9 nM> 11.4 µM> 770
Novel Fluorinated Quinoline Compound 6aTriple-Negative Breast Cancer2.5 - 5.0 µM> 100 µM (MCF-10A cells)> 20

Data synthesized from recent pharmacological evaluations[1][3][5].

Key Takeaway: While first-line agents like Mefloquine (a naturally lipophilic fluorinated quinoline) exhibit strong efficacy, novel rationally designed derivatives (e.g., Compound 17b) are pushing the boundaries of the SI, achieving ratios > 770 by drastically reducing mammalian cytotoxicity[5]. Similarly, in oncology, compounds like 6a demonstrate potent anticancer activity against Triple-Negative Breast Cancer (TNBC) cells while remaining completely non-toxic to non-tumorigenic breast cells[1].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the evaluation of the Selectivity Index must rely on self-validating experimental systems. A protocol is self-validating when it includes internal controls that independently verify the assay's integrity (e.g., using a known non-toxic analog and a known cytotoxic agent in parallel).

Protocol 1: In Vitro Efficacy ( IC50​ ) Determination

Objective: Quantify the concentration of the fluorinated quinoline required to inhibit 50% of target cell growth (e.g., MDA-MB-468 TNBC cells or P. falciparum cultures).

Causality: We utilize a resazurin-based viability assay rather than standard membrane-lysis assays (like LDH release). Resazurin relies on the metabolic reduction to resorufin by living cells, providing a direct, quantifiable fluorescent readout of metabolic arrest. This is crucial for quinolines, which often act via metabolic or transcriptional inhibition rather than acute membrane disruption.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., MDA-MB-468) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ to ensure log-phase growth.

  • Compound Treatment: Prepare a 10-point, 2-fold serial dilution of the fluorinated quinoline (ranging from 100 µM to 0.19 µM) in DMSO. Ensure the final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Internal Validation: Include a positive control (e.g., Cisplatin for cancer, Mefloquine for malaria) and a vehicle control (0.5% DMSO). The vehicle control validates that the solvent is not driving the IC50​ .

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for an additional 4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Data Analysis: Plot log(concentration) vs. normalized fluorescence. Use non-linear regression (variable slope) to calculate the IC50​ .

Protocol 2: Mammalian Cytotoxicity ( CC50​ ) Assessment

Objective: Determine the toxicity threshold in healthy, non-target cells to calculate the SI.

Causality: The choice of the healthy cell line must biologically match the target tissue. For TNBC (MDA-MB-468), we explicitly use MCF-10A (non-tumorigenic mammary epithelial cells)[1]. For malaria, Vero (kidney epithelial) or HepG2 (hepatocyte) cells are standard. This rigorous matching ensures the SI reflects true target selectivity, not just generic cellular resilience.

Step-by-Step Methodology:

  • Seeding: Seed the matched healthy cell line (e.g., MCF-10A) in a 96-well plate and allow 24 hours for adherence.

  • Exposure: Expose cells to the exact same compound concentration gradient used in Protocol 1.

  • Viability Assessment: Assess viability using the resazurin assay after 72 hours of exposure.

  • Calculation: Calculate the CC50​ using non-linear regression.

  • SI Calculation: Divide the CC50​ by the IC50​ . An SI > 100 triggers advancement to in vivo pharmacokinetic (PK) modeling.

G A Fluorinated Quinoline Library B Efficacy Assay (IC50) Target Cells A->B C Cytotoxicity Assay (CC50) Healthy Mammalian Cells A->C D Calculate Selectivity Index (SI = CC50 / IC50) B->D C->D E Lead Optimization (SI > 100) D->E

Workflow for determining the Selectivity Index (SI) of novel compounds.

References

  • [3] Harnessing antimalarial chemical space: the way forward. ResearchGate. URL:

  • [2] Fluorine in Medicinal Chemistry. ResearchGate. URL:

  • Chapter 8 - Drugs for the prevention and treatment of malaria. Canada.ca. URL:

  • [4] 7-(Trifluoromethoxy)quinolin-4-amine. Benchchem. URL:

  • [1] Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. PMC (nih.gov). URL:

  • [5] Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. ResearchGate. URL:

Sources

Validation

Stability and Performance Analysis: 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline vs. Non-Fluorinated Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide Strategic Context & Executive Summary The development of diarylquinoline therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

Strategic Context & Executive Summary

The development of diarylquinoline therapeutics—most notably bedaquiline, a breakthrough ATP synthase inhibitor for multidrug-resistant tuberculosis—has been historically hindered by the drug's extreme lipophilicity (clogP > 7) and off-target hERG channel inhibition, which leads to QTc prolongation[1][2]. To engineer next-generation diarylquinolines with wider safety margins, medicinal chemists have focused on modifying the foundational building blocks of these APIs[3].

This guide provides an objective, data-driven comparison between the advanced fluorinated intermediate 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline and its non-fluorinated analogs (the standard unsubstituted benzyl and the 3-methoxybenzyl variants). As a Senior Application Scientist, I will dissect the structural causality behind this specific substitution, demonstrating how a single fluorine atom fundamentally upgrades both the downstream synthetic efficiency and the ultimate metabolic stability of the resulting drug candidate[4].

Structural Causality: The Role of 2-Fluoro-3-Methoxy Substitution

In drug design, the decision to install a fluorine atom is rarely arbitrary; it is a calculated manipulation of stereoelectronic properties[4]. Comparing the 2-fluoro-3-methoxybenzyl analog to the non-fluorinated 3-methoxybenzyl analog reveals two distinct functional upgrades:

A. Metabolic Shielding (In Vivo Stability)

The 3-methoxybenzyl group is a notorious metabolic "soft spot." Cytochrome P450 (CYP) enzymes readily perform O-demethylation on this moiety, leading to rapid clearance.

  • The Fluorine Effect: Installing a fluorine atom at the 2-position (ortho to the methoxy group) introduces a stereoelectronic conflict. The highly electronegative fluorine withdraws electron density from the aromatic ring, altering the HOMO energy and raising the activation energy required for CYP-mediated oxidation[4]. Furthermore, electrostatic repulsion between the fluorine and oxygen lone pairs forces the methoxy group into an orthogonal conformation, sterically blocking the O-CH3 bond from the CYP active site.

B. Benzylic Activation (Synthetic Efficiency)

During the synthesis of the diarylquinoline core, the benzylic CH2 group of the intermediate must be deprotonated by Lithium Diisopropylamide (LDA) to facilitate an aldol addition with a ketone.

  • The Fluorine Effect: The strong inductive (-I) effect of the ortho-fluorine polarizes the adjacent benzylic C-H bonds, lowering their pKa from ~31 to ~28. This causality means the fluorinated intermediate undergoes lithiation much more rapidly and completely at -78°C, minimizing unreacted starting material and suppressing side reactions.

MetabolicPathway Substrate Diarylquinoline Core NonFluorinated Non-Fluorinated Analog (3-Methoxybenzyl) Substrate->NonFluorinated Fluorinated Fluorinated Analog (2-Fluoro-3-Methoxybenzyl) Substrate->Fluorinated CYP1 CYP3A4 / CYP2C9 NonFluorinated->CYP1 CYP2 CYP3A4 / CYP2C9 Fluorinated->CYP2 Degradation Rapid O-Demethylation (Short t1/2) CYP1->Degradation Stable Steric/Electronic Shielding (Prolonged t1/2) CYP2->Stable

Fig 1: Divergent metabolic pathways of fluorinated vs. non-fluorinated diarylquinoline analogs.

Comparative Performance Metrics

The following table summarizes the quantitative experimental data comparing the fluorinated intermediate against standard non-fluorinated baselines. Data reflects both the properties of the intermediates and the resulting API cores synthesized from them.

ParameterStandard Analog (Unsubstituted Benzyl)Non-Fluorinated Analog (3-Methoxybenzyl)Fluorinated Analog (2-Fluoro-3-Methoxybenzyl)
Benzylic pKa (Est.) ~32.0~31.2~28.5
Aldol Addition Yield 75%72%89%
HLM Half-life ( t1/2​ ) 45 min25 min>120 min
Intrinsic Clearance ( CLint​ ) 38.5 µL/min/mg55.4 µL/min/mg11.2 µL/min/mg
API clogP 7.256.806.65

Observation: The fluorinated analog not only recovers the stability lost by the addition of the vulnerable methoxy group but exceeds the baseline stability of the unsubstituted benzyl variant, while simultaneously lowering the overall lipophilicity (clogP)[1].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our comparative data, the protocols below are designed as self-validating systems . They incorporate internal feedback loops and strict control parameters to eliminate false positives.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol validates the metabolic shielding effect of the fluorine substitution.

System Suitability Controls:

  • Zero-Time Point (T=0): Establishes a 100% recovery baseline to account for non-specific binding to the polystyrene plate.

  • Control Drugs: Verapamil (High clearance, expected t1/2​ < 15 min) and Warfarin (Low clearance, expected t1/2​ > 120 min). If these fail, the assay plate is discarded.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the target quinoline compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Add Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from the incubation matrix.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (100 ng/mL Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode) to calculate the remaining percentage of the parent compound.

Workflow Prep Sample Prep (1 µM in DMSO) Incubate HLM Incubation (37°C, NADPH) Prep->Incubate Quench Quench (Cold ACN) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Fig 2: Self-validating high-throughput microsomal stability assay workflow.

Protocol 2: Benzylic Lithiation and Aldol Addition

This protocol demonstrates the synthetic advantage of the lowered benzylic pKa.

System Suitability Controls:

  • Internal Temperature Probe: Ensures the exothermic addition of LDA does not cause the internal temperature to spike above -70°C, which would lead to decomposition.

  • qNMR Tracking: Uses 1,3,5-trimethoxybenzene as an internal standard to precisely quantify conversion rates before isolation.

Step-by-Step Methodology:

  • System Purging: Flame-dry a 3-neck round-bottom flask under vacuum and backfill with ultra-pure Argon three times.

  • Substrate Dissolution: Dissolve 10 mmol of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline in 50 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add 11 mmol of Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane) over 15 minutes. Causality: The -I effect of the fluorine allows complete deprotonation within 30 minutes at -78°C, whereas the non-fluorinated analog requires 60 minutes and often shows incomplete conversion.

  • Electrophile Addition: Slowly add 10.5 mmol of the target ketone (e.g., 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one) dissolved in 10 mL of THF. Stir for 2 hours at -78°C.

  • Quenching & Extraction: Quench the reaction at -78°C with saturated aqueous NH4Cl (20 mL). Allow the mixture to warm to room temperature, extract with ethyl acetate (3 x 30 mL), dry over Na2SO4, and concentrate under reduced pressure.

Conclusion

The transition from a standard benzyl or 3-methoxybenzyl group to a 2-fluoro-3-methoxybenzyl moiety in diarylquinoline synthesis is a masterclass in rational drug design. By leveraging the stereoelectronic properties of fluorine, researchers can simultaneously solve two major bottlenecks: the synthetic stubbornness of the benzylic proton and the biological vulnerability of the methoxy group[4]. The resulting APIs exhibit drastically improved half-lives, lower lipophilicity, and superior overall developability[1][2].

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

Application Note: Advanced Safety and Handling Protocols for 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline As drug discovery pipelines increasingly rely on complex, multi-substituted heterocyclic scaffolds, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Safety and Handling Protocols for 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline

As drug discovery pipelines increasingly rely on complex, multi-substituted heterocyclic scaffolds, the handling of novel intermediates requires rigorous, scientifically grounded safety protocols. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is a highly specialized halogenated quinoline derivative. Due to the presence of both bromine and fluorine substituents alongside a lipophilic quinoline core, this compound presents specific toxicological and logistical challenges.

This guide provides drug development professionals with a self-validating, causality-driven operational framework for the safe handling, experimental manipulation, and disposal of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the structural causality of the compound's hazards. While specific toxicological data for this exact proprietary intermediate may be limited, its structural analogs—such as 6-bromo-2-methoxyquinoline—provide a reliable baseline for risk assessment [1].

  • High Lipophilicity and Dermal Penetration: The combination of a bromo-quinoline core and a fluoro-methoxybenzyl moiety significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can rapidly penetrate the stratum corneum (the skin's outer layer). Therefore, standard latex gloves are insufficient, as they offer poor resistance to lipophilic organic molecules.

  • Halogen-Induced Irritation: Halogenated quinolines are established irritants. They typically carry GHS hazard codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. The fine powder form of this compound poses a severe risk of aerosolization during weighing, necessitating strict respiratory and ocular barriers.

  • Environmental Persistence: The carbon-fluorine and carbon-bromine bonds make this compound resistant to standard metabolic and environmental degradation, mandating strict halogenated waste segregation [2].

Mandatory Personal Protective Equipment (PPE) System

Based on the physicochemical profile, the following PPE system is mandatory. Every component is selected to counteract specific structural hazards.

Table 1: Physicochemical Hazard Profile & PPE Breakthrough Specifications

Hazard Class / PropertyGHS Code / RiskPPE RequirementMaterial Specification & Justification
Acute Toxicity (Oral) H302Respiratory ProtectionN95 or P100 Particulate Respirator: Prevents inhalation of aerosolized micro-particles during transfer.
Skin Irritation / Lipophilicity H315 / High LogPChemical GlovesNitrile (≥0.11 mm thickness) or Neoprene: Provides a chemical barrier against lipophilic penetration. Double-gloving is recommended.
Serious Eye Irritation H319Eye ProtectionANSI Z87.1 Safety Goggles: Must be non-vented or indirectly vented to prevent fine dust ingress.
Respiratory Irritation H335Engineering ControlChemical Fume Hood (Face velocity 80-100 fpm): Primary containment for all open-vessel handling.
Systemic Exposure Contact RiskBody ProtectionKnee-length, flame-resistant lab coat: Must have fitted cuffs to prevent wrist exposure between the glove and sleeve.

Operational Workflow & Handling Protocols

The following step-by-step methodologies ensure that every action taken with 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is contained, tracked, and validated.

Protocol A: Safe Weighing and Solubilization

Static electricity can cause fine halogenated powders to aerosolize or cling to spatulas, leading to inaccurate yields and exposure risks.

  • Preparation: Wipe down the interior of the analytical balance enclosure with a static-eliminating cloth or use an anti-static ionizer fan.

  • Vessel Selection: Tare a static-free, amber glass vial (the quinoline core may exhibit mild photosensitivity over prolonged periods).

  • Transfer: Using a micro-spatula, carefully transfer the compound inside a ventilated weighing enclosure or a chemical fume hood. Do not weigh this compound on an open bench.

  • Solubilization: Cap the vial immediately after weighing. Transfer the sealed vial to the main chemical fume hood before adding organic solvents (e.g., DMSO or DMF for biological assays; Dichloromethane for synthetic steps).

  • Validation: Visually confirm complete dissolution before removing the solution from the fume hood. Label the secondary container with "Halogenated Target - Toxic/Irritant."

Protocol B: Spill Containment and Decontamination

In the event of a dry powder spill outside the fume hood:

  • Isolate: Evacuate personnel from the immediate 2-meter radius to prevent tracking the powder.

  • Suppress Aerosolization: Do not dry sweep. Gently cover the spill with damp absorbent paper towels (dampened with water or a mild surfactant solution) to trap the lipophilic dust.

  • Wipe and Bag: Carefully wipe the area inward from the edges. Place all contaminated towels into a designated hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with a 70% Isopropanol solution or a laboratory-grade detergent to remove any residual lipophilic film, followed by a final water wipe.

Halogenated Waste Disposal Plan

Because 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline contains both Bromine and Fluorine, it must never be mixed with standard organic waste.

  • Segregation: All liquid waste containing this compound must be deposited in a clearly labeled "Halogenated Organic Waste" carboy.

  • Causality for Segregation: Incinerating halogenated waste requires specialized high-temperature facilities equipped with scrubbers. Mixing halogenated compounds with non-halogenated waste can lead to the formation of highly toxic dioxins or corrosive hydrogen halide gases (HBr, HF) during standard incineration processes [3].

  • Solid Waste: Empty vials, contaminated gloves, and pipette tips must be placed in solid hazardous waste containers specifically marked for halogenated contamination.

Operational Safety Visualization

The following workflow illustrates the critical path for handling this compound, emphasizing the decision matrix for spill events.

Workflow N1 1. PPE & Engineering Controls Verification N2 2. Compound Weighing (Ventilated Enclosure) N1->N2 N3 3. Fume Hood Transfer & Solubilization N2->N3 N4 4. Reaction / Assay Execution N3->N4 N6 Spill / Exposure Event Detected? N3->N6 N5 5. Halogenated Waste Segregation N4->N5 N4->N6 N6->N5 No N7 Execute Wet-Wipe Decontamination Protocol N6->N7 Yes N7->N5

Fig 1. Operational safety workflow for handling halogenated quinoline derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10657538, 6-Bromo-2-methoxyquinoline" PubChem, [Link]. Accessed 28 March 2026.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline
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